2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112833. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAIPKMBWNVQIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296951 | |
| Record name | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50296951 | |
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Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835-02-5 | |
| Record name | 1835-02-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112833 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of 2-bromoacetoveratrone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-bromoacetoveratrone, also known as 2-bromo-1-(3,4-dimethoxyphenyl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Physical and Chemical Properties
2-Bromoacetoveratrone is a solid, off-white to light grey compound.[1][2] It is classified as an irritant and should be handled with appropriate safety precautions.[2][3]
Table 1: Physical and Chemical Properties of 2-Bromoacetoveratrone
| Property | Value | Reference |
| CAS Number | 1835-02-5 | [2][4][5] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [2][5] |
| Molecular Weight | 259.1 g/mol | [2][5] |
| Melting Point | 81-83 °C | [2][3] |
| Boiling Point (Predicted) | 326.5 ± 27.0 °C | [2][3] |
| Density (Predicted) | 1.422 ± 0.06 g/cm³ | [2][3] |
| Solubility | Soluble in Dichloromethane, Ether, Methanol | [2][3] |
| Appearance | Off-White to Light Grey Solid | [1][2] |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of 2-bromoacetoveratrone provides characteristic signals corresponding to its molecular structure.
Table 2: ¹H NMR Spectral Data of 2-Bromoacetoveratrone (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 7.63 | s | 1H | Aromatic CH | [4] |
| 7.57 | d, J=2.1Hz | 1H | Aromatic CH | [4] |
| 6.94 | d, J=8.4Hz | 1H | Aromatic CH | [4] |
| 4.43 | s | 2H | -COCH₂Br | [4] |
| 3.98 | s | 6H | -OCH₃ | [4] |
Experimental Protocols
Synthesis of 2-Bromoacetoveratrone
Two primary methods for the synthesis of 2-bromoacetoveratrone are reported in the literature.
This method involves the direct bromination of acetoveratrone (3',4'-dimethoxyacetophenone) using elemental bromine in a suitable solvent.
Experimental Procedure:
This method utilizes a solid, stable brominating agent, which can be easier to handle than liquid bromine.
Experimental Procedure: [4]
-
To a stirred mixture of 1-(3,4-dimethoxyphenyl)ethanone (1.0 g, 5.55 mmol) in a mixed solvent system of dichloromethane (6 mL) and methanol (3 mL), add benzyltrimethylammonium tribromide (2.16 g, 5.55 mmol).
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, dilute the mixture with dichloromethane (80 mL) and water (40 mL).
-
Separate the organic layer, and extract the aqueous phase twice with dichloromethane (2 x 80 mL).
-
Combine all organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
The reported yield for this procedure is 83%, affording this compound as a brown solid.[4]
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound manufacturers and suppliers in india [chemicalbook.com]
- 4. This compound | 1835-02-5 [chemicalbook.com]
- 5. 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | C10H11BrO3 | CID 98683 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone structural formula and IUPAC name
This technical guide provides a comprehensive overview of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, spectroscopic data, and experimental protocols for its synthesis, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
IUPAC Name: this compound[1]
Synonyms: 2-Bromo-3',4'-dimethoxyacetophenone, 2-Bromoacetoveratrone, 3,4-Dimethoxyphenacyl bromide, α-Bromo-3,4-dimethoxyacetophenone[2][3][4]
CAS Number: 1835-02-5[1][2][3][5][6]
Molecular Formula: C₁₀H₁₁BrO₃[1][2]
Molecular Weight: 259.1 g/mol [1][2]
Below is the structural formula for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Appearance | Off-White to Light Grey Solid | [2][3] |
| Melting Point | 81-83 °C | [2][3] |
| Boiling Point | 326.5 ± 27.0 °C (Predicted) | [2][3] |
| Density | 1.422 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Solubility | Soluble in Dichloromethane, Ether, Methanol | [2][3] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [2][3] |
Spectroscopic Data
The following table summarizes the reported ¹H NMR spectral data for this compound.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| 7.63 | s | 1H | Ar-H | [5] |
| 7.57 | d, J=2.1Hz | 1H | Ar-H | [5] |
| 6.94 | d, J=8.4Hz | 1H | Ar-H | [5] |
| 4.43 | s | 2H | -C(=O)CH₂Br | [5] |
| 3.98 | s | 6H | -OCH₃ | [5] |
Solvent: CDCl₃, Frequency: 400 MHz
Additional spectroscopic data, including IR, MS, and ¹³C NMR, may be available through specialized chemical databases.[7]
Synthesis Protocols
This compound is a key starting material for the synthesis of the API Papaverine Hydrochloride.[4] Two primary methods for its synthesis are reported in the literature.
This method involves the reaction of 1-(3,4-dimethoxyphenyl)ethanone with benzyltrimethylammonium tribromide.[5]
Experimental Protocol:
-
A stirred mixture of 1-(3,4-dimethoxyphenyl)ethanone (1.0 g, 5.55 mmol) is prepared in a mixed solution of dichloromethane (6 mL) and methanol (3 mL).[5]
-
Benzyltrimethylammonium tribromide (2.16 g, 5.55 mmol) is added to the mixture.[5]
-
The reaction mixture is stirred at room temperature for 16 hours.[5]
-
Following the reaction, the mixture is diluted with dichloromethane (80 mL) and water (40 mL) to separate the organic layer.[5]
-
The aqueous phase is extracted twice with dichloromethane (80 mL x 2).[5]
-
All organic phases are combined, dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5]
-
This procedure affords this compound as a brown solid (1.20 g, 4.63 mmol, 83% yield).[5]
The workflow for this synthesis is illustrated in the diagram below.
An alternative method involves the direct reaction of acetoveratrone (another name for 1-(3,4-dimethoxyphenyl)ethanone) with bromine.
Experimental Protocol:
This method is reported to be carried out by reacting acetoveratrone with bromine in a chloroform solvent at room temperature, yielding the product with 84% efficiency.[3][5] Further detailed experimental parameters for this specific protocol were not available in the consulted resources.
References
- 1. This compound 95% | CAS: 1835-02-5 | AChemBlock [achemblock.com]
- 2. 1835-02-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 2-Bromo-3â, 4â-Dimethoxy Acetophenone | Vihita Drugs & Intermediates [vihitadrugs.com]
- 5. This compound | 1835-02-5 [chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. This compound(1835-02-5) 1H NMR [m.chemicalbook.com]
Spectroscopic Profile of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the organic compound 2-bromo-1-(3,4-dimethoxyphenyl)ethanone. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is essential for the unequivocal identification and characterization of this molecule, which serves as a valuable intermediate in various synthetic pathways. This document outlines the predicted and experimentally observed spectral characteristics and provides standardized protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound.
¹H NMR Spectroscopy Data
The proton NMR spectrum provides detailed information about the hydrogen atom environments in the molecule. The data presented here was obtained in deuterated chloroform (CDCl₃) using a 400 MHz spectrometer.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.63 | Singlet | N/A | 1H | Ar-H (H-2) |
| 7.57 | Doublet | 2.1 | 1H | Ar-H (H-6) |
| 6.94 | Doublet | 8.4 | 1H | Ar-H (H-5) |
| 4.43 | Singlet | N/A | 2H | -CO-CH₂ -Br |
| 3.98 | Singlet | N/A | 6H | -OCH₃ (x2) |
Table 1: ¹H NMR spectral data for this compound.
¹³C NMR Spectroscopy Data
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| 189 - 192 | C =O (Ketone) |
| 152 - 155 | C -OCH₃ (C-4) |
| 148 - 151 | C -OCH₃ (C-3) |
| 127 - 130 | C -CO (C-1) |
| 122 - 125 | Ar-C H (C-6) |
| 110 - 113 | Ar-C H (C-5) |
| 108 - 111 | Ar-C H (C-2) |
| 55 - 57 | -OC H₃ (x2) |
| 30 - 33 | -C H₂-Br |
Table 2: Predicted ¹³C NMR chemical shifts for this compound.
Infrared (IR) Spectroscopy Data
The IR spectrum reveals the presence of key functional groups within the molecule. The following table lists the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) |
| 1670 - 1690 | C=O Stretch | Aryl Ketone |
| 1580 - 1600 | C=C Stretch | Aromatic Ring |
| 1250 - 1270 | C-O Stretch (Aryl Ether) | Asymmetric |
| 1020 - 1040 | C-O Stretch (Aryl Ether) | Symmetric |
| 600 - 700 | C-Br Stretch | Alkyl Halide |
Table 3: Predicted characteristic IR absorption bands for this compound.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion.
| m/z Value | Ion Assignment | Notes |
| 258 / 260 | [M]⁺ (Molecular Ion) | Characteristic M / M+2 peaks in an approximate 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes. |
| 165 | [M - CH₂Br]⁺ | Loss of the bromomethyl radical. |
| 137 | [M - CH₂Br - CO]⁺ | Subsequent loss of carbon monoxide. |
Table 4: Predicted major mass spectrometry peaks for this compound.
Experimental Protocols
The following sections detail the generalized procedures for acquiring the spectral data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of solid this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated solution (50-100 mg) may be required.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans and broadband proton decoupling are typically employed.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is calibrated relative to the TMS signal.
IR Spectroscopy (Thin Solid Film Method)
-
Sample Preparation: Dissolve a small amount (approx. 50 mg) of the solid compound in a few drops of a volatile solvent like methylene chloride.
-
Film Deposition: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to fully evaporate, leaving a thin, solid film of the compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation: The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments.
-
Mass Analysis: The positively charged ions (both the molecular ion and fragments) are accelerated and separated by a mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis of an organic solid.
An In-depth Technical Guide on the Solubility of 3',4'-Dimethoxy-2-bromoacetophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3',4'-dimethoxy-2-bromoacetophenone, a key intermediate in pharmaceutical synthesis. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. While specific quantitative solubility data is limited in publicly available literature, this guide consolidates qualitative information and provides a detailed experimental protocol for its determination.
Qualitative Solubility Data
Based on available data, 3',4'-dimethoxy-2-bromoacetophenone, a solid at room temperature, is generally soluble in several common organic solvents. The following table summarizes the reported qualitative solubility.
| Solvent Class | Solvent | Solubility |
| Halogenated Solvents | Dichloromethane | Soluble |
| Ethers | Diethyl Ether | Soluble |
| Alcohols | Methanol | Soluble |
| Ethanol | Likely | |
| Ketones | Acetone | Likely |
| Aromatic Hydrocarbons | Toluene | Likely |
| Chloroform | Likely |
Note: "Likely" indicates probable solubility based on the solubility of structurally similar compounds such as 2-bromo-1-(4-methoxyphenyl)ethanone and 4'-bromoacetophenone, which are reported to be soluble in these solvents.
Factors Influencing Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in each other. The structure of 3',4'-dimethoxy-2-bromoacetophenone, containing both polar (carbonyl, methoxy) and non-polar (aromatic ring, bromo group) functionalities, suggests its solubility in a range of organic solvents with varying polarities. The following diagram illustrates the key factors that influence the solubility of an organic compound in organic solvents.
Experimental Protocol for Solubility Determination
For precise quantitative solubility data, experimental determination is necessary. The isothermal shake-flask method is a widely accepted and reliable technique.
Objective: To determine the equilibrium solubility of 3',4'-dimethoxy-2-bromoacetophenone in a selected organic solvent at a specific temperature.
Materials:
-
3',4'-dimethoxy-2-bromoacetophenone (analytical grade)
-
Selected organic solvent(s) (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or magnetic stirrer with a temperature-controlled bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of 3',4'-dimethoxy-2-bromoacetophenone to a series of vials.
-
Accurately add a known volume of the selected organic solvent to each vial. The amount of solid should be sufficient to ensure that some remains undissolved at equilibrium.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker or a temperature-controlled bath with magnetic stirring.
-
Agitate the mixtures at a constant temperature (e.g., 25°C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed for a set period.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered saturated solution with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method.
-
Prepare a series of standard solutions of 3',4'-dimethoxy-2-bromoacetophenone of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions.
-
Determine the concentration of 3',4'-dimethoxy-2-bromoacetophenone in the diluted samples by interpolating their peak areas from the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility of 3',4'-dimethoxy-2-bromoacetophenone in the solvent at the specified temperature, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
The following diagram outlines the experimental workflow for determining the solubility of 3',4'-dimethoxy-2-bromoacetophenone.
This technical guide provides a foundational understanding of the solubility of 3',4'-dimethoxy-2-bromoacetophenone. For specific applications, it is highly recommended that researchers and drug development professionals perform experimental determinations to obtain precise quantitative solubility data in their solvent systems of interest.
Synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone from Acetoveratrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis involves the α-bromination of acetoveratrone (3',4'-dimethoxyacetophenone). This document details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the successful synthesis and purification of the target compound.
Chemical Properties and Reaction Data
A summary of the key physical and chemical properties of the starting material and the product is provided below, along with a comparison of different reaction conditions and their corresponding yields.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Acetoveratrone | 1-(3,4-dimethoxyphenyl)ethanone | 117-10-2 | C10H12O3 | 180.20 | 48-51 |
| This compound | This compound | 1835-02-5 | C10H11BrO3 | 259.10 | 81-83[1] |
Table of Reaction Conditions and Yields:
| Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Bromine | Chloroform | Room Temperature | Not Specified | 84 | [1][2] |
| Benzyltrimethylammonium tribromide | Dichloromethane/Methanol | Room Temperature | 16 hours | 83 | [2] |
| Pyridine hydrobromide perbromide | Acetic Acid | 90 °C | 3 hours | >80 (for analogous substrates) | [3][4] |
Reaction Mechanism and Synthesis Pathway
The α-bromination of acetoveratrone proceeds via an acid-catalyzed enolization mechanism. Under acidic conditions, the carbonyl oxygen of acetoveratrone is protonated, increasing the acidity of the α-protons. A subsequent deprotonation leads to the formation of an enol intermediate. This electron-rich enol then attacks a molecule of bromine (or the bromine source) in an electrophilic addition, followed by deprotonation to yield the α-brominated product and hydrogen bromide.
Caption: Acid-catalyzed bromination of acetoveratrone.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different brominating agents are provided below.
Protocol 1: Bromination using Elemental Bromine in Chloroform
This protocol is a classical approach utilizing liquid bromine as the brominating agent.
Materials:
-
Acetoveratrone
-
Bromine
-
Chloroform
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Dissolve acetoveratrone in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in chloroform dropwise to the stirred solution of acetoveratrone. The addition should be done in a well-ventilated fume hood due to the hazardous nature of bromine.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with deionized water to remove any unreacted bromine and hydrogen bromide.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid. A yield of approximately 84% can be expected.[1][2]
Protocol 2: Bromination using Benzyltrimethylammonium Tribromide
This method employs a solid, stable source of bromine, which is safer and easier to handle than liquid bromine.
Materials:
-
Acetoveratrone (1-(3,4-dimethoxyphenyl)ethanone)
-
Benzyltrimethylammonium tribromide
-
Dichloromethane
-
Methanol
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
To a stirred mixture of acetoveratrone (1.0 g, 5.55 mmol) in a mixed solution of dichloromethane (6 mL) and methanol (3 mL), add benzyltrimethylammonium tribromide (2.16 g, 5.55 mmol).[2]
-
Stir the reaction mixture at room temperature for 16 hours.[2]
-
After 16 hours, dilute the mixture with dichloromethane (80 mL) and water (40 mL).[2]
-
Separate the organic layer, and extract the aqueous phase twice with dichloromethane (2 x 80 mL).[2]
-
Combine all the organic phases and dry them over anhydrous sodium sulfate.[2]
-
Filter the drying agent and concentrate the solution under reduced pressure to afford the crude product.[2]
-
The product, this compound, is obtained as a brown solid with a reported yield of 83%.[2]
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General experimental workflow for the synthesis.
Safety Precautions
-
Bromine is highly toxic, corrosive, and volatile. All manipulations involving bromine should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) should be worn.
-
Chlorinated solvents such as chloroform and dichloromethane are hazardous and should be handled with care in a fume hood.
-
The product, this compound, is a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.
This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these procedures as necessary for their specific applications.
References
- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 1835-02-5 [chemicalbook.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilic α-Bromination of 3,4-Dimethoxyacetophenone
Introduction
The α-bromination of acetophenone and its derivatives is a fundamental reaction in organic synthesis, yielding α-bromo ketones that are crucial intermediates in the pharmaceutical industry.[1] These compounds serve as versatile precursors for a vast range of molecular structures due to the presence of two electrophilic sites and the excellent leaving group potential of the bromide ion.[1] Specifically, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, the product of α-bromination of 3,4-dimethoxyacetophenone, is a key starting material for the synthesis of the API drug Papaverine Hydrochloride.[2] This guide provides a comprehensive technical overview of the electrophilic α-bromination mechanism of 3,4-dimethoxyacetophenone, including reaction kinetics, experimental protocols, and quantitative analysis.
Reaction Mechanism
The electrophilic α-bromination of ketones, such as 3,4-dimethoxyacetophenone, in an acidic medium proceeds via an acid-catalyzed enol intermediate.[3][4][5][6] The reaction mechanism consists of three primary steps:
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., acetic acid, HBr).[3][7] This initial step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.
-
Enol Formation (Rate-Determining Step): A weak base (like the solvent or the conjugate base of the acid) removes a proton from the α-carbon.[3] This leads to the formation of a nucleophilic enol tautomer. Kinetic studies of similar ketone halogenations show that the reaction rate is dependent on the concentration of the ketone and the acid, but independent of the halogen concentration.[4][5] This indicates that the formation of the enol is the slow, rate-determining step of the overall reaction.[1][4][5][6]
-
Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic bromine source such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS).[3][8]
-
Deprotonation: The resulting intermediate is then deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone product, this compound, and regenerating the acid catalyst.[3]
The presence of two methoxy groups on the phenyl ring are electron-donating; however, for this reaction, substitution occurs at the α-carbon of the acetyl group rather than on the aromatic ring.[8]
Quantitative Data Summary
Various brominating agents can be employed for the α-bromination of acetophenone derivatives, including liquid bromine, N-bromosuccinimide (NBS), and pyridine hydrobromide perbromide.[9] The choice of reagent and reaction conditions significantly impacts the yield and purity of the final product. Below is a summary of a reported synthesis.
| Reactant | Brominating Agent | Solvent(s) | Time (h) | Temp. | Yield (%) | Reference |
| 3,4-Dimethoxyacetophenone | Benzyltrimethylammonium tribromide | Dichloromethane/Methanol | 16 | Room Temp. | 83% | [10] |
Experimental Protocols
While multiple procedures exist for the α-bromination of acetophenones, a general protocol often involves an acid catalyst in a suitable solvent.[4][9][11] The following sections detail a specific and a general experimental procedure.
This protocol is adapted from a documented synthesis using benzyltrimethylammonium tribromide.[10]
Materials:
-
3,4-Dimethoxyacetophenone (1.0 g, 5.55 mmol)
-
Benzyltrimethylammonium tribromide (2.16 g, 5.55 mmol)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitable flask, prepare a stirred mixture of 3,4-dimethoxyacetophenone in a solution of dichloromethane (6 mL) and methanol (3 mL).[10]
-
Reagent Addition: Add benzyltrimethylammonium tribromide to the mixture.[10]
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.[10]
-
Work-up: Dilute the mixture with dichloromethane (80 mL) and water (40 mL) to separate the organic layer.[10]
-
Extraction: Extract the aqueous phase twice more with dichloromethane (2 x 80 mL).[10]
-
Drying and Concentration: Combine all organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10] The reported yield of this compound was 83% (1.20 g) as a brown solid.[10]
This protocol is a generalized method adapted from the α-bromination of other acetophenone derivatives using NBS, a safer and often more selective reagent than liquid bromine.[8]
Materials:
-
3,4-Dimethoxyacetophenone (10 mmol)
-
N-Bromosuccinimide (NBS) (11-12 mmol)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Saturated Sodium Thiosulfate Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the acetophenone derivative in glacial acetic acid.[8]
-
Reagent Addition: Add NBS to the solution.
-
Reaction Conditions: Heat the mixture (e.g., to 80-90°C) for a period of 2-4 hours.[8][9] Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Quenching: After completion, cool the mixture to room temperature and pour it into ice-cold water.[8]
-
Extraction: Extract the product from the aqueous mixture using an organic solvent like dichloromethane.[8]
-
Washing: Wash the combined organic layers sequentially with saturated sodium thiosulfate (to remove unreacted bromine), saturated sodium bicarbonate (to neutralize acetic acid), and brine.[8]
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified further by recrystallization.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-3â, 4â-Dimethoxy Acetophenone | Vihita Drugs & Intermediates [vihitadrugs.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... | Study Prep in Pearson+ [pearson.com]
- 8. benchchem.com [benchchem.com]
- 9. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 1835-02-5 [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
The Rising Potential of 2-Bromoacetoveratrone Derivatives in Therapeutic Development: A Technical Overview
Abstract
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a perpetual endeavor. 2-Bromoacetoveratrone, a halogenated acetophenone, has emerged as a versatile starting material for the synthesis of a diverse array of derivatives exhibiting significant biological activities. This technical guide provides an in-depth analysis of the current research on 2-bromoacetoveratrone derivatives, with a focus on their potential anticancer, antimicrobial, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further investigation and application of these promising compounds.
Introduction
2-Bromoacetoveratrone, chemically known as 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, is an α-haloketone that serves as a key intermediate in organic synthesis. Its structure, featuring a reactive bromine atom and a veratrole (1,2-dimethoxybenzene) moiety, makes it an ideal precursor for generating a wide range of heterocyclic and non-heterocyclic compounds through various chemical reactions. The veratrole group is a common feature in many natural products with established biological activities, and the introduction of a bromoacetyl group provides a reactive site for further molecular elaboration. This unique combination has spurred interest in exploring the therapeutic potential of its derivatives. Research has indicated that modifications of this core structure can lead to compounds with potent biological effects, including cytotoxicity against cancer cells, inhibition of microbial growth, and modulation of enzyme activity.
Synthesis of 2-Bromoacetoveratrone Derivatives
The primary route for synthesizing derivatives from 2-bromoacetoveratrone involves the substitution of the bromine atom or condensation reactions at the carbonyl group. A common synthetic strategy is the Claisen-Schmidt condensation, where 2-bromoacetoveratrone or its aldehyde analogue, 2-bromo-4,5-dimethoxybenzaldehyde, reacts with an appropriate ketone or acetophenone to form chalcones.[1][2] These chalcones can then be further cyclized to generate various flavonoid-type structures like flavones and flavanones.[2] Additionally, the reactive bromine atom allows for nucleophilic substitution reactions to introduce diverse functional groups, leading to the formation of esters, ethers, and other heterocyclic systems, thereby creating a library of novel compounds for biological screening.
Biological Activities
Derivatives of 2-bromoacetoveratrone have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for further drug development.
Anticancer Activity
Several studies have highlighted the potential of bromo-substituted aromatic compounds as anticancer agents. Chalcones derived from bromo-substituted benzaldehydes have shown moderate to potent activity against various cancer cell lines. For instance, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, synthesized from 2-bromo-4,5-dimethoxybenzaldehyde, exhibited moderate cytotoxic activity against the MCF-7 breast cancer cell line.[1] The mechanism of action for many anticancer chalcones involves the induction of apoptosis and cell cycle arrest.[3][4] Some derivatives have been found to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] The introduction of halogen atoms, such as bromine, into the molecular structure is a known strategy to enhance anticancer activity.[4]
Antimicrobial Activity
The presence of bromine in flavonoid and chalcone structures has been shown to significantly influence their antimicrobial properties.[2] Studies on various flavonoid derivatives containing bromine, chlorine, and nitro groups have revealed that these substitutions can lead to potent inhibitory activity against pathogenic bacteria.[2][5] For example, certain flavones demonstrated superior inhibitory effects compared to the corresponding chalcones and flavanones.[2][5] The mechanism of antimicrobial action for such compounds is often attributed to their ability to disrupt bacterial cell membranes or interfere with essential cellular processes.
Enzyme Inhibition
The α-haloketone motif present in 2-bromoacetoveratrone is a classic feature of irreversible enzyme inhibitors. This functional group can react with nucleophilic residues in the active site of an enzyme, leading to covalent modification and inactivation. This principle is exemplified by 2-bromooctanoate, which irreversibly inactivates the enzyme 3-ketothiolase by forming a reactive α-haloketone intermediate within the mitochondria.[6][7] Similarly, 2-bromopalmitate and its CoA ester are known to be non-competitive inhibitors of several enzymes involved in lipid metabolism.[8] This suggests that derivatives of 2-bromoacetoveratrone could be designed as specific inhibitors for a variety of enzymes. For instance, bromophenol derivatives are being explored as inhibitors for enzymes like protein tyrosine phosphatase 1B (PTP1B), a key regulator in the insulin signaling pathway.[9]
Quantitative Biological Data
The following tables summarize the quantitative data on the biological activities of various derivatives related to the 2-bromoacetoveratrone scaffold.
Table 1: Anticancer Activity of Related Bromo-Substituted Derivatives
| Compound | Cancer Cell Line | Activity | IC50 Value | Reference |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | Moderate Cytotoxicity | 42.19 µg/mL | [1] |
| (Oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | K562 (Leukemia) | Induced Apoptosis | Not specified | [3] |
| Compound 1g2a (2-phenylacrylonitrile derivative) | HCT116 (Colon) | Strong Inhibition | 5.9 nM | [4] |
| Compound 1g2a (2-phenylacrylonitrile derivative) | BEL-7402 (Liver) | Strong Inhibition | 7.8 nM | [4] |
Table 2: Enzyme Inhibition by Related Bromo-Substituted Compounds
| Compound | Enzyme | Inhibition Type | Concentration/Ki | Reference |
| DL-2-bromooctanoate | 3-Ketothiolase I | Irreversible Inactivation | 10 µM (complete inactivation) | [6][7] |
| 2-Bromopalmitate | Mono- and Diacylglycerol Acyltransferases | Non-competitive | Ki < Km for substrate | [8] |
| 2-Bromopalmitoyl-CoA | Mono- and Diacylglycerol Acyltransferases | Non-competitive | Ki < Km for substrate | [8] |
Key Experimental Protocols
This section provides an overview of the methodologies used in the cited research for the synthesis and biological evaluation of 2-bromoacetoveratrone derivatives and related compounds.
Synthesis via Claisen-Schmidt Condensation
This reaction is commonly used for synthesizing chalcones.
-
Reactants : An appropriately substituted benzaldehyde (e.g., 2-bromo-4,5-dimethoxybenzaldehyde) and an acetophenone (e.g., 2-hydroxyacetophenone).[1]
-
Catalyst : A strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or methanol.
-
Procedure : The aldehyde and ketone are dissolved in the solvent. The basic catalyst is added, and the mixture is stirred at room temperature for a specified period (e.g., 24-48 hours).
-
Workup : The reaction mixture is typically poured into ice water and acidified to precipitate the crude chalcone product.
-
Purification : The product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[4]
-
Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization : A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation : A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.
-
Inoculation : Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria or yeast).[10]
-
Incubation : The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
Determination of MIC : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
Enzyme Inhibition Assay
The protocol for assessing enzyme inhibition varies depending on the specific enzyme.
-
General Principle : The activity of the target enzyme is measured in the presence and absence of the inhibitor.[11]
-
Procedure : The enzyme, substrate, and varying concentrations of the inhibitor are combined in a suitable buffer. The reaction is initiated, and the rate of product formation or substrate consumption is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis : The percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value.[9] Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[11]
Signaling Pathways and Mechanisms of Action
The biological effects of 2-bromoacetoveratrone derivatives are mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate some of these key pathways and experimental workflows.
Caption: A general workflow for the synthesis and evaluation of derivatives.
Caption: Inhibition of the PTP1B enzyme enhances insulin signaling.[9]
Caption: Potential mechanisms for inducing apoptosis in cancer cells.[3][4]
Conclusion and Future Perspectives
The available scientific literature strongly supports the potential of 2-bromoacetoveratrone derivatives as a valuable scaffold in medicinal chemistry. The ease of synthesis and the ability to introduce a wide range of chemical diversity make this class of compounds particularly attractive for drug discovery programs. The demonstrated anticancer, antimicrobial, and enzyme-inhibiting properties provide a solid foundation for further research.
Future efforts should focus on synthesizing and screening larger, more diverse libraries of these derivatives to establish robust structure-activity relationships (SAR). Advanced computational studies, such as molecular docking, can aid in the rational design of more potent and selective inhibitors for specific biological targets. Furthermore, detailed mechanistic studies are required to fully elucidate the mode of action of the most promising compounds, including their effects on cellular signaling pathways and their potential for in vivo efficacy and safety. The continued exploration of 2-bromoacetoveratrone derivatives holds significant promise for the development of novel therapeutic agents to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Reactions of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and key reactions of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone, a versatile intermediate in organic synthesis. This document details various synthetic methodologies, presents quantitative data in structured tables for easy comparison, and outlines experimental protocols for key transformations. Furthermore, reaction pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the chemical processes involved.
Introduction
This compound, also known as α-bromo-3',4'-dimethoxyacetophenone, is a valuable building block in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Its structure, featuring a reactive α-bromo ketone and an electron-rich dimethoxyphenyl ring, allows for diverse chemical transformations, making it a crucial precursor in medicinal chemistry and drug discovery for the preparation of compounds with potential therapeutic activities. This guide will explore the primary methods for its synthesis and its utility in subsequent chemical reactions.
Synthesis of this compound
The synthesis of this compound typically starts from the commercially available 1-(3,4-dimethoxyphenyl)ethanone (also known as acetoveratrone). The core transformation involves the selective bromination of the α-carbon of the ketone. Several brominating agents can be employed for this purpose, each with its own advantages in terms of yield, reaction conditions, and safety.
The primary synthetic routes are summarized below:
Caption: Synthetic routes to this compound.
Data Presentation: Synthesis Methods
| Method | Brominating Agent | Solvent(s) | Temperature | Time | Yield (%) | Reference |
| A | Bromine (Br₂) | Chloroform | Room Temp. | - | 84 | [1][2] |
| B | Benzyltrimethylammonium tribromide | CH₂Cl₂ / MeOH | Room Temp. | 16 h | 83 | [1] |
| C | N-Bromosuccinimide (NBS) | PEG-400 / Water | 80 °C | 15-20 min | Good to excellent | [3] |
Experimental Protocols: Synthesis
Method A: Direct Bromination with Bromine
This method involves the direct reaction of 1-(3,4-dimethoxyphenyl)ethanone with elemental bromine in a suitable solvent.
-
Procedure: To a solution of 1-(3,4-dimethoxyphenyl)ethanone in chloroform, a solution of bromine in chloroform is added dropwise at room temperature with stirring. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with an aqueous solution of sodium bisulfite to quench excess bromine, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude product, which can be further purified by recrystallization.[1][2]
Method B: Bromination with Benzyltrimethylammonium Tribromide
This method utilizes a solid, stable source of bromine, which can be easier to handle than elemental bromine.
-
Procedure: To a stirred mixture of 1-(3,4-dimethoxyphenyl)ethanone (1.0 g, 5.55 mmol) in a mixed solution of dichloromethane (6 mL) and methanol (3 mL), benzyltrimethylammonium tribromide (2.16 g, 5.55 mmol) is added.[1] The reaction mixture is stirred at room temperature for 16 hours.[1] The mixture is then diluted with dichloromethane and water to separate the organic layer. The aqueous phase is extracted with dichloromethane. The combined organic phases are dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[1]
Method C: Bromination with N-Bromosuccinimide (NBS) under Ultrasound Irradiation
This environmentally benign protocol utilizes NBS as the brominating agent and is accelerated by ultrasound.
-
Procedure: A mixture of 1-(3,4-dimethoxyphenyl)ethanone (1.0 eq) and N-bromosuccinimide (1.0 eq) is added to a mixture of PEG-400 and water.[3] The reaction mixture is then subjected to sonication using an ultrasonic horn at 80 °C for 15-20 minutes.[3] The reaction progress is monitored by TLC. After completion, the reaction mass is extracted with dichloromethane. The organic layer is then worked up to isolate the product.[3]
Reactions of this compound
The presence of the α-bromo ketone functionality makes this compound an excellent electrophile for reactions with various nucleophiles. These reactions are fundamental for the construction of diverse heterocyclic systems, particularly thiazoles and imidazoles, which are prevalent scaffolds in pharmacologically active compounds.
Hantzsch Thiazole Synthesis
One of the most common and important reactions of α-bromo ketones is the Hantzsch thiazole synthesis, where reaction with a thioamide yields a thiazole ring. The reaction of this compound with thiourea is a classic example, leading to the formation of 4-(3,4-dimethoxyphenyl)thiazol-2-amine.
Caption: Hantzsch synthesis of 4-(3,4-dimethoxyphenyl)thiazol-2-amine.
Data Presentation: Hantzsch Thiazole Synthesis
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| This compound | Thiourea | Ethanol | Reflux | 45 min | 4-(3,4-dimethoxyphenyl)thiazol-2-amine | 98 | [4] |
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Procedure: A solution of thiourea in ethanol is added to a stirred solution of this compound in ethanol.[4] The reaction mixture is stirred under reflux at 78 °C for 45 minutes.[4] After the reaction is complete, a saturated aqueous solution of sodium bicarbonate is added to basify the mixture.[4] The aqueous layer is then extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the product.[4]
Reaction with Amines
α-Bromo ketones readily react with primary and secondary amines via nucleophilic substitution to afford α-amino ketones, which are important intermediates in the synthesis of various nitrogen-containing compounds.
Caption: Reaction of this compound with amines.
Data Presentation: Reaction with Amines
| Reactant 1 | Amine | Product | Notes | Reference |
| This compound | Methylamine | 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone | This is a potential synthetic route for this α-amino ketone. | [5] |
| 2-Bromo-1-(4-morpholinophenyl)ethanone | - | - | The α-bromo ketone functionality is noted for its utility in nucleophilic substitution reactions. | [6] |
Experimental Protocol: Reaction with a Secondary Amine (General)
While a specific protocol for this compound with a secondary amine was not explicitly detailed in the provided search results, a general procedure can be outlined based on the reactivity of α-bromo ketones.
-
General Procedure: To a solution of the secondary amine (e.g., piperidine, morpholine) in a suitable solvent such as ethanol or acetonitrile, this compound is added. The reaction is typically stirred at room temperature or gently heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up, which may involve filtration of the hydrobromide salt of the amine, followed by extraction and purification of the α-amino ketone product.
Imidazole Synthesis
Imidazole derivatives can be synthesized through various methods. While the Debus-Radziszewski synthesis is a well-known method for imidazole formation from a 1,2-dicarbonyl compound, an aldehyde, and ammonia, it does not directly utilize an α-bromo ketone.[7][8] However, α-bromo ketones can be precursors to the required 1,2-dicarbonyl compounds or can participate in other imidazole-forming reactions. A more direct approach involves the reaction of an α-bromo ketone with an amidine.
A plausible, though not explicitly found for this specific substrate, pathway for imidazole synthesis is the reaction with formamide, which can serve as a source of ammonia and formic acid.
Caption: A possible pathway for the synthesis of 4-(3,4-dimethoxyphenyl)-1H-imidazole.
Data Presentation: Imidazole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Method | Reference |
| 1,2-Dicarbonyl | Aldehyde | Ammonia/Amine | Substituted Imidazole | Debus-Radziszewski Synthesis (General) | [7][8] |
| 9,10-Phenanthrenequinone | 3,4-dimethoxybenzaldehyde | Ammonium acetate | 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole | One-pot synthesis |
Experimental Protocol: Imidazole Synthesis (Illustrative Example)
While a direct synthesis of 4-(3,4-dimethoxyphenyl)-1H-imidazole from this compound was not found, a related synthesis of a 2-(3,4-dimethoxyphenyl)imidazole derivative is provided for illustrative purposes.
-
Procedure for 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole: A mixture of 9,10-Phenanthrenequinone (1 mmol), 3,4-dimethoxybenzaldehyde (1 mmol), and ammonium acetate (2.5 mmol) in ethanol is refluxed for 3 hours. The reaction progress is monitored by TLC. After completion, the reaction solution is cooled to room temperature and poured into ice-cold water. The precipitate is filtered and recrystallized from ethanol to give the final product.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its preparation from 1-(3,4-dimethoxyphenyl)ethanone can be achieved through several efficient methods, offering flexibility in the choice of reagents and reaction conditions. The reactivity of its α-bromo ketone functionality has been demonstrated, particularly in the Hantzsch thiazole synthesis, which provides a straightforward route to substituted aminothiazoles. Furthermore, its potential for the synthesis of other important heterocyclic systems, such as α-amino ketones and imidazoles, underscores its significance in the field of organic synthesis, particularly for the development of new pharmaceutical agents. This guide provides researchers with a solid foundation of vetted synthetic protocols and comparative data to facilitate their work with this important chemical building block.
References
- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. WO1995032198A1 - Imidazole derivatives and processes for the preparation thereof - Google Patents [patents.google.com]
- 5. Buy 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone | 29705-77-9 [smolecule.com]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone, also known as 3',4'-dimethoxyphenacyl bromide, is a versatile α-haloketone that serves as a critical building block in the synthesis of various heterocyclic compounds.[1][2] Its structure, featuring a reactive bromine atom alpha to a carbonyl group and a dimethoxy-substituted phenyl ring, makes it an ideal precursor for constructing pharmacologically relevant scaffolds. The 1,3-thiazole and 1,2,4-triazole moieties, in particular, are core components of numerous pharmaceutical agents with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5]
This document provides detailed protocols and application notes for the synthesis of thiazole and fused triazolothiadiazine derivatives using this compound, primarily through the Hantzsch thiazole synthesis and related condensation reactions.[6][7]
Application 1: Hantzsch Synthesis of 2-Aminothiazole Derivatives
The Hantzsch thiazole synthesis is a cornerstone reaction for the preparation of thiazole rings.[7][8] The method involves the condensation of an α-haloketone, such as this compound, with a thioamide-containing compound like thiourea.[8][9] The reaction is known for being straightforward and often results in high yields of the stable, aromatic thiazole product.[8][10]
The general reaction mechanism involves three key steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an Sₙ2 reaction.[8]
-
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then attacks the carbonyl carbon of the ketone.[8]
-
Dehydration: The final step is the elimination of a water molecule to form the aromatic thiazole ring.[8]
Experimental Protocol 1: Synthesis of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine
This protocol details the synthesis of 2-amino-4-(3,4-dimethoxyphenyl)-1,3-thiazole from this compound and thiourea, a representative example of the Hantzsch synthesis.[8][10]
Materials and Reagents:
-
This compound
-
Thiourea
-
Ethanol (or Methanol)
-
5% Sodium Carbonate (Na₂CO₃) solution or Ammonium Hydroxide (NH₄OH)
-
Deionized Water
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 mmol, 1.30 g) in 30 mL of ethanol.
-
Add thiourea (e.g., 7.5 mmol, 0.57 g) to the solution. A slight excess of thiourea is often used.[10]
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the mixture by slowly adding a 5% sodium carbonate solution or ammonium hydroxide until the product precipitates out of the solution.[10]
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with several portions of cold deionized water to remove any remaining salts.
-
Dry the product in a desiccator or a vacuum oven at low heat. The product can be further purified by recrystallization from ethanol if necessary.
Application 2: Synthesis of Fused Triazolothiadiazine Derivatives
This compound is also a key reactant in one-pot syntheses of more complex fused heterocyclic systems. For example, it can be condensed with 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols to yield 3,6-diaryl-7H-[3][4][11]triazolo[3,4-b][3][4][8]thiadiazines.[6] These compounds are of significant interest due to their potent antimicrobial activities.[6][12]
Experimental Protocol 2: Synthesis of 3-(3,4-Dimethoxyphenyl)-6-phenyl-7H-[3][4][11]triazolo[3,4-b][3][4][8]thiadiazine
This protocol is adapted from the procedure for synthesizing a series of triazolothiadiazines.[6]
Materials and Reagents:
-
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
This compound
-
Absolute Ethanol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Standard glassware for reflux reaction
Procedure:
-
A mixture of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (e.g., 1.0 mmol), this compound (1.0 mmol), and anhydrous potassium carbonate (1.5 mmol) in absolute ethanol (25 mL) is placed in a round-bottom flask.
-
The mixture is heated at reflux for 6-8 hours.
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The solid that separates is filtered, washed thoroughly with water, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure fused heterocycle.
Data Presentation: Reaction Yields and Biological Activity
The utility of this compound is demonstrated by the efficient synthesis of heterocycles that often exhibit significant biological activity.
Table 1: Representative Yields for Heterocyclic Synthesis
| Product Class | Reactants | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminothiazoles | α-Bromoketone, Thiourea | Ethanol | Reflux, 2-4h | 79-99% | [10][13] |
| Substituted Thiazoles | α-Bromoketone, Thioamide | Ionic Liquid | Room Temp | Good | [4][11] |
| Triazolothiadiazines | Triazole-thiol, Bromo-ketone | Ethanol | Reflux, 6-8h | ~75-85% |[6] |
Table 2: Antimicrobial Activity of Synthesized Heterocycles The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy. The data below is for triazolothiadiazine derivatives synthesized using phenacyl bromides, including the 3,4-dimethoxy derivative.[6]
| Compound | Organism | MIC (µg/mL) |
| 7a : 3-(3,4-dimethoxyphenyl)-6-phenyl-7H-[3][4][11]triazolo[3,4-b][3][4][8]thiadiazine | C. albicans | 6.25 |
| A. niger | 6.25 | |
| 7b : 3-(4-ethoxy-3-methoxyphenyl)-6-phenyl-7H-[3][4][11]triazolo[3,4-b][3][4][8]thiadiazine | C. albicans | 6.25 |
| A. niger | 6.25 | |
| 7i : 6-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-7H-[3][4][11]triazolo[3,4-b][3][4][8]thiadiazine | C. albicans | 3.12 |
| A. niger | 3.12 | |
| Miconazole (Standard) | C. albicans | 3.12 |
| A. niger | 3.12 |
Data extracted from Karegoudar et al., 2008.[6]
These results indicate that the heterocyclic compounds derived from this compound show promising antifungal activity, comparable to the standard drug Miconazole, making this precursor valuable for the development of new therapeutic agents.[6][14]
References
- 1. This compound | 1835-02-5 [chemicalbook.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. benchchem.com [benchchem.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]
- 12. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 2-Bromoacetoveratrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoacetoveratrone, also known as 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one, is a versatile α-haloketone intermediate widely utilized in organic synthesis and medicinal chemistry. The presence of a bromine atom on the carbon alpha to the carbonyl group renders this position highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups, making 2-bromoacetoveratrone a valuable building block for the synthesis of complex molecular scaffolds, particularly in the development of novel therapeutic agents. The substitution reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion.[1][2][3] This document provides detailed protocols for nucleophilic substitution reactions on 2-bromoacetoveratrone with nitrogen, sulfur, and oxygen nucleophiles.
General Reaction Scheme
The fundamental reaction involves the displacement of the bromide leaving group from 2-bromoacetoveratrone by a nucleophile (Nu).
Figure 1: General scheme for the SN2 reaction of 2-bromoacetoveratrone with a generic nucleophile.
Data Presentation: Comparative Reaction Conditions
The selection of solvent, base, and temperature is critical for achieving high yields and purity. The following table summarizes typical conditions for different classes of nucleophiles.
| Nucleophile Class | Nucleophile Example | Typical Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield |
| N-Nucleophiles | Secondary Amine (e.g., Piperidine) | K₂CO₃, Cs₂CO₃, Et₃N | Acetonitrile, DMF, THF | 25 - 80 | 4 - 12 | Good to Excellent |
| S-Nucleophiles | Thiophenol | K₂CO₃, Et₃N, NaOH | Ethanol, DMF, Acetonitrile | 25 - 60 | 1 - 6 | Excellent |
| O-Nucleophiles | Phenol | K₂CO₃, Cs₂CO₃, NaH | Acetone, DMF, Acetonitrile | 50 - 100 | 8 - 24 | Moderate to Good |
Experimental Protocols
Safety Precaution: 2-Bromoacetoveratrone is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood.
Protocol 1: Synthesis of 2-(Substituted-amino)-1-(3,4-dimethoxyphenyl)ethan-1-one (N-Substitution)
This protocol details the reaction of 2-bromoacetoveratrone with a secondary amine. Primary amines can also be used, but polyalkylation may occur.[4][5][6]
Materials:
-
2-Bromoacetoveratrone (1.0 eq)
-
Amine (e.g., Piperidine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACS grade)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-bromoacetoveratrone (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the substrate.
-
Stir the suspension at room temperature for 10 minutes.
-
Add the amine (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Protocol 2: Synthesis of 2-(Substituted-thio)-1-(3,4-dimethoxyphenyl)ethan-1-one (S-Substitution)
This protocol describes the highly efficient reaction with a thiol, often referred to as a thiol-bromo "click" reaction.[7][8][9] The thiol is converted to the more nucleophilic thiolate in situ.
Materials:
-
2-Bromoacetoveratrone (1.0 eq)
-
Thiol or Thiophenol (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) or Ethanol
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the thiol or thiophenol (1.1 eq) in DMF or ethanol.
-
Add the base (Et₃N or K₂CO₃) and stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add a solution of 2-bromoacetoveratrone (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is often rapid and can be complete in 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the organic phase under reduced pressure.
-
The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Synthesis of 2-(Substituted-oxy)-1-(3,4-dimethoxyphenyl)ethan-1-one (O-Substitution)
This protocol is a variation of the Williamson ether synthesis, reacting 2-bromoacetoveratrone with a phenol. The phenol is deprotonated to the more reactive phenoxide.[10][11]
Materials:
-
2-Bromoacetoveratrone (1.0 eq)
-
Phenol (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the phenol (1.5 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add acetone or DMF and stir the suspension vigorously.
-
Add 2-bromoacetoveratrone (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (for acetone, ~56 °C) or 80 °C (for DMF).
-
Monitor the reaction by TLC until the starting material has been consumed (typically 8-16 hours).
-
Cool the mixture to room temperature and filter to remove inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution (to remove excess phenol) followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis, work-up, and purification of 2-substituted acetoveratrone derivatives.
Caption: General workflow for nucleophilic substitution on 2-bromoacetoveratrone.
References
- 1. Khan Academy [khanacademy.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. savemyexams.com [savemyexams.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mlsu.ac.in [mlsu.ac.in]
Application Notes and Protocols: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone, also known as α-bromoacetoveratrone or 3',4'-dimethoxyphenacyl bromide, is a key building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a reactive bromine atom alpha to a carbonyl group and a dimethoxy-substituted phenyl ring, makes it a versatile precursor for the construction of complex molecular architectures, particularly isoquinoline alkaloids. This document provides detailed application notes on its use in the synthesis of Papaverine and outlines a general protocol for its reaction with amines, a common step in the synthesis of many pharmaceutical agents.
Key Applications
This compound is a crucial intermediate in the synthesis of several pharmaceuticals, most notably:
-
Papaverine: An opium alkaloid used as a vasodilator to relax smooth muscles.
-
Adrenergic Agonists (potential): While direct synthesis pathways for specific adrenergic agonists like dobutamine from this intermediate are not widely documented, its structural motifs are present in many such compounds, suggesting its potential as a starting material in novel synthetic routes.
Data Presentation
Table 1: Synthesis of this compound from 1-(3,4-dimethoxyphenyl)ethanone
| Parameter | Value | Reference |
| Starting Material | 1-(3,4-dimethoxyphenyl)ethanone | Generic Protocol |
| Brominating Agent | Bromine in Chloroform | Generic Protocol |
| Solvent | Chloroform | Generic Protocol |
| Reaction Temperature | Room Temperature | Generic Protocol |
| Yield | ~84% | Generic Protocol |
Table 2: Synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (Papaverine Precursor)
| Parameter | Value | Reference |
| Starting Material | This compound | Adapted Protocol |
| Reagent | 2-(3,4-Dimethoxyphenyl)ethanamine (Homoveratrylamine) | Adapted Protocol |
| Base | Pyridine | [1] |
| Solvent | Toluene | [1] |
| Reaction Temperature | 85-90 °C | [1] |
| Reaction Time | ~8 hours | [1] |
| Yield | High (specific yield not reported for mono-bromo) | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the bromination of 1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone) to yield the title intermediate.
Materials:
-
1-(3,4-dimethoxyphenyl)ethanone
-
Bromine
-
Chloroform
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve 1-(3,4-dimethoxyphenyl)ethanone in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in chloroform to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.
Protocol 2: Synthesis of Papaverine via Bischler-Napieralski Reaction
This protocol outlines the synthesis of Papaverine starting from this compound. The first step is the formation of an amide by reacting the intermediate with homoveratrylamine, followed by a Bischler-Napieralski cyclization to form the isoquinoline core.
Step 1: Synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Materials:
-
This compound
-
2-(3,4-Dimethoxyphenyl)ethanamine (Homoveratrylamine)
-
Pyridine
-
Toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound in toluene.
-
Add homoveratrylamine and pyridine to the solution.
-
Heat the reaction mixture to 85-90 °C and maintain it at this temperature with stirring for approximately 8 hours, monitoring the reaction progress by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amide product.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Bischler-Napieralski Cyclization and Dehydrogenation to Papaverine
Materials:
-
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (from Step 1)
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅)
-
Toluene or other suitable high-boiling solvent
-
Palladium on carbon (Pd/C) catalyst (for dehydrogenation)
-
Hydrogen source or a hydrogen transfer reagent
Procedure:
-
Dissolve the amide from Step 1 in a suitable solvent like toluene.
-
Add a dehydrating agent such as phosphorus oxychloride or phosphorus pentoxide.
-
Heat the mixture to reflux for several hours to effect the cyclization to a dihydropapaverine intermediate.
-
After cooling, carefully quench the reaction mixture with ice-water and basify with a suitable base (e.g., ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the organic extract and evaporate the solvent.
-
The resulting dihydropapaverine is then dehydrogenated to Papaverine. This can be achieved by heating with a catalyst such as palladium on carbon in a high-boiling solvent or through other dehydrogenation methods.
-
Purify the final product, Papaverine, by recrystallization.
Visualizations
Caption: Synthetic workflow for Papaverine.
References
Application Notes and Protocols for the Synthesis of Papaverine Hydrochloride Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of key intermediates in the production of the active pharmaceutical ingredient (API), Papaverine Hydrochloride. The primary synthetic route detailed is the Bischler-Napieralski reaction, a classical and widely utilized method for constructing the isoquinoline core of papaverine.
Overview of Papaverine Synthesis
Papaverine, an opium alkaloid, is a non-narcotic vasodilator used for the treatment of spasms.[1][2] Its synthesis is a multi-step process involving the preparation of two key fragments, which are then coupled and cyclized to form the isoquinoline skeleton. The most common pathway involves the reaction of homoveratrylamine with homoveratric acid, followed by cyclization and dehydrogenation.[2][3]
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic pathway for Papaverine Hydrochloride.
Synthesis of Key Starting Materials and Intermediates
Protocol 1: Synthesis of Veratraldehyde (3,4-Dimethoxybenzaldehyde)
Veratraldehyde is a crucial starting material, often prepared by the methylation of vanillin.[4]
Reaction: Vanillin + Dimethyl Sulfate → Veratraldehyde
Experimental Protocol:
-
In a 3-liter three-necked flask, prepare a mixture of 182 g (1.2 moles) of vanillin and 450 cc of boiling water. Heat the mixture on a steam bath.[5]
-
Prepare a sodium hydroxide solution by dissolving 150 g of NaOH in water and diluting to 750 cc. Heat a 360-cc portion of this solution to approximately 100°C and add it to the vanillin mixture.[5]
-
Equip the flask with a reflux condenser, mechanical stirrer, and a separatory funnel.
-
While stirring and heating, add 189 g (142 cc) of dimethyl sulfate through the separatory funnel over 30-45 minutes.[4]
-
Simultaneously, add the remaining sodium hydroxide solution to maintain an alkaline reaction mixture.
-
After the addition is complete, reflux the mixture for two hours.
-
Cool the reaction mixture. The product, veratraldehyde, will crystallize as a solid mass.
-
Remove the crystalline mass, grind it in a mortar with 300 cc of ice water, filter with suction, and dry in a vacuum desiccator.[5]
Data Summary: Veratraldehyde Synthesis
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | Vanillin | [5] |
| Methylating Agent | Dimethyl Sulfate | [4] |
| Yield | 92-95% | [5] |
| Melting Point | 42.5-43.5°C | [5] |
| Purity | Sufficient for subsequent steps |[5] |
Protocol 2: Synthesis of Homoveratrylamine (2-(3,4-Dimethoxyphenyl)ethylamine)
Homoveratrylamine is the amine component required for the amide formation. It can be synthesized from 3,4-dimethoxyphenylacetonitrile.
Experimental Protocol: Note: Detailed, readily available protocols for the complete synthesis of homoveratrylamine from basic precursors are extensive. It is often sourced commercially or prepared via established literature methods, such as the reduction of 3,4-dimethoxyphenylacetonitrile.[6] A general representation of its preparation involves the reduction of the corresponding nitrile.
Caption: General synthesis route for Homoveratrylamine.
Core Synthesis of Papaverine
Protocol 3: Synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
This step involves the condensation of homoveratrylamine with homoveratric acid (or its activated form, like the acid chloride) to form a key amide intermediate.[2][3]
Reaction: Homoveratrylamine + Homoveratric Acid → Amide Intermediate
Experimental Protocol:
-
A mixture of methyl 2-(3,4-dimethoxyphenyl)acetate (1.0 g, 0.0047 mol), 2-(3,4-dimethoxyphenyl)ethanamine (1.81 g, 0.01 mol), and lithium hydroxide (0.012 g, 0.0005 mol) is heated to 130°C.[3]
-
The reaction is monitored for completion (typically around 1 hour).[3]
-
Upon completion, the resulting amide is purified.
Data Summary: Amide Formation
| Parameter | Value | Reference |
|---|---|---|
| Starting Materials | Methyl 2-(3,4-dimethoxyphenyl)acetate, Homoveratrylamine | [3] |
| Catalyst | Lithium Hydroxide | [3] |
| Temperature | 130°C | [3] |
| Reaction Time | ~1 hour | [3] |
| Yield | 90% |[3] |
Protocol 4: Bischler-Napieralski Cyclization to 3,4-Dihydropapaverine
The amide intermediate undergoes an intramolecular cyclodehydration reaction using a condensing agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the dihydroisoquinoline ring.[2][7][8]
Reaction: Amide Intermediate --(POCl₃)--> 3,4-Dihydropapaverine
Experimental Protocol:
-
The amide, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, is dissolved in a suitable solvent like toluene or dichloroethane.[9][10]
-
Phosphorus oxychloride (POCl₃) is added, and the mixture is heated to reflux.[2][8]
-
The reaction proceeds for several hours until cyclization is complete, which can be monitored by TLC.
-
After completion, the reaction is quenched, typically with ice or a bicarbonate solution, and the product is extracted.[9]
Protocol 5: Dehydrogenation to Papaverine
The 3,4-dihydropapaverine intermediate is aromatized to form papaverine. This is often achieved through catalytic dehydrogenation.[2]
Reaction: 3,4-Dihydropapaverine --(Pd/C or Raney Ni)--> Papaverine
Experimental Protocol:
-
In a reaction vessel, dissolve 2.5 kg of 3,4-dihydropapaverine hydrochloride in 7.5 kg of water and heat until clear.[1]
-
Adjust the pH to 12-13 with liquid caustic soda to precipitate the free base.[1]
-
Extract the free base with 7.5 kg of mesitylene.[1]
-
To the organic phase, add 500 g of Raney Ni catalyst.[1]
-
Heat the mixture to 150°C and maintain for 4 hours.[1]
-
After the reaction, filter the hot solution to remove the catalyst. The filtrate contains papaverine.
Data Summary: Dehydrogenation to Papaverine
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 3,4-Dihydropapaverine | [1] |
| Catalyst | Raney Ni | [1] |
| Solvent | Mesitylene | [1] |
| Temperature | 150°C | [1] |
| Reaction Time | 4 hours | [1] |
| Purity of crude Papaverine | 99.5% |[1] |
Final Step: Formation of Papaverine Hydrochloride
The final API form is achieved by treating the papaverine base with hydrochloric acid.
Protocol 6: Synthesis of Papaverine Hydrochloride
Caption: Experimental workflow for Papaverine Hydrochloride purification.
Experimental Protocol:
-
Under a nitrogen atmosphere, add the crude papaverine base to a mixed solution of 37% hydrochloric acid (1.5 kg), water (1.3 kg), and absolute ethanol (10.3 kg).[1]
-
Heat the mixture to dissolve the solids completely.
-
Add 50 g of activated carbon for decolorization and filter the hot solution.[1]
-
Cool the filtrate to induce crystallization of papaverine hydrochloride.
-
Filter the crystals and dry them to obtain the final product.
Data Summary: Final Product Formation
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | Papaverine (wet product) | [1] |
| Reagents | HCl, Water, Ethanol, Activated Carbon | [1] |
| Overall Yield (from 3,4-dihydropapaverine HCl) | 74.5% | [1] |
| Final Purity | 99.8% |[1] |
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety measures and in accordance with institutional and regulatory guidelines.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
- 3. orgchemres.org [orgchemres.org]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. RU2647583C2 - Method for the preparation of papaverine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: Alkylation and Condensation Reactions of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for key alkylation and condensation reactions involving 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, a versatile intermediate in organic synthesis and drug development. This compound, also known as 3',4'-dimethoxy-2-bromoacetophenone, serves as a crucial building block, particularly in the synthesis of isoquinoline alkaloids like Papaverine.[1][2]
Overview of Reactivity
This compound is an α-haloketone, a class of compounds known for their high reactivity. The presence of the bromine atom alpha to the carbonyl group makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in various alkylation and condensation reactions to form new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules and pharmaceutically active compounds.
Key Applications in Synthesis
A significant application of this reagent is in the multi-step synthesis of Papaverine, a benzylisoquinoline alkaloid used as a smooth muscle relaxant.[2][3][4] The reactions detailed below illustrate the utility of this compound and its derivatives in constructing the core structure of such alkaloids.
Data Presentation: Reaction Parameters
The following tables summarize quantitative data for relevant reactions, providing a clear comparison of reaction conditions and outcomes.
Table 1: Synthesis of this compound
| Reactant | Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 1-(3,4-dimethoxyphenyl)ethanone (1.0 g) | Benzyltrimethylammonium tribromide (2.16 g) | Dichloromethane (6 mL) / Methanol (3 mL) | 16 hours | Room Temperature | 83 | [5] |
| Acetoveratrone | Bromine | Chloroform | Not Specified | Room Temperature | 84 | [5][6] |
Table 2: Condensation Reaction for Isoquinoline Alkaloid Synthesis *
| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature (°C) | Reaction Time | Product Yield (%) | Reference |
| 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone (6.0 g) | 2-(3,4-dimethoxyphenyl) ethanamine (3.53 g) | Pyridine (4.21 g), Copper (I) Bromide (0.25 g), 2,2'-Bipyridyl (0.6 g) | Toluene (30 mL) | 85-90 | ~12 hours total | 76.0 (for N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-2-oxoacetamide) |
*Note: This reaction utilizes the di-brominated analogue, which is a closely related and synthetically relevant transformation.
Experimental Protocols
Protocol for the Synthesis of this compound
This protocol describes the bromination of 1-(3,4-dimethoxyphenyl)ethanone to yield the title compound.[5]
Materials:
-
1-(3,4-dimethoxyphenyl)ethanone
-
Benzyltrimethylammonium tribromide
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Water
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred mixture of 1-(3,4-dimethoxyphenyl)ethanone (1.0 g, 5.55 mmol) in a solution of dichloromethane (6 mL) and methanol (3 mL), add benzyltrimethylammonium tribromide (2.16 g, 5.55 mmol).[5]
-
Stir the reaction mixture at room temperature for 16 hours.[5]
-
After the reaction is complete, dilute the mixture with dichloromethane (80 mL) and water (40 mL).[5]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous phase twice with dichloromethane (80 mL each).[5]
-
Combine all organic phases and dry over anhydrous sodium sulfate.[5]
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford this compound as a brown solid (1.20 g, 83% yield).[5]
Protocol for Condensation Reaction in the Synthesis of an Isoquinoline Alkaloid Precursor
This protocol details the synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-2-oxoacetamide, a precursor in the synthesis of Papaverine, starting from the di-bromo analogue.
Materials:
-
2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone
-
Pyridine
-
Toluene
-
Water
-
Copper (I) Bromide
-
2,2'-Bipyridyl
-
2-(3,4-dimethoxyphenyl)ethanamine (Homoveratrylamine)
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
In a suitable reaction vessel, stir a mixture of 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone (6.0 g, 0.0177 mol) and Pyridine (4.21 g, 0.0532 mol) in Toluene (30 mL).
-
Heat the mixture to 85-90 °C and stir for 3-4 hours.
-
Cool the reaction mixture to 25-30 °C and add water (6.0 mL). Stir for 15-20 minutes.
-
To this mixture, add powdered Copper (I) Bromide (0.25 g, 0.018 mmol), 2,2'-Bipyridyl (0.6 g), and 2-(3,4-dimethoxyphenyl)ethanamine (3.53 g, 0.0195 mol).
-
Heat the reaction mixture to 85-90 °C and stir for approximately 8 hours in the presence of air (1 atm).
-
Upon completion, the product can be isolated and purified using standard techniques such as flash column chromatography to yield N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-2-oxoacetamide.
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of this compound and its subsequent use in a condensation reaction.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the condensation reaction to form an isoquinoline precursor.
References
- 1. 2-Bromo-3â, 4â-Dimethoxy Acetophenone | Vihita Drugs & Intermediates [vihitadrugs.com]
- 2. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
- 3. Green Synthesis of Papaverine one of Opium Alkaloids in Water [orgchemres.org]
- 4. PAPAVERINE synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 1835-02-5 [chemicalbook.com]
- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Cyclization Reaction Protocols Using 2-Bromoacetoveratrone for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of diverse heterocyclic scaffolds utilizing 2-bromoacetoveratrone as a key starting material. The following protocols are designed to be a valuable resource for researchers in drug discovery and medicinal chemistry, offering clear and reproducible methods for the generation of compound libraries based on quinoxaline, thiazole, and benzofuran cores.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, playing a critical role in modern drug discovery. The strategic use of versatile building blocks is essential for the efficient construction of diverse molecular architectures for biological screening. 2-Bromoacetoveratrone, a readily available α-haloketone, serves as an excellent precursor for various cyclization reactions due to its reactive α-bromo group and the electron-rich dimethoxy-substituted phenyl ring, a common motif in bioactive molecules. This document outlines key cyclization strategies, including the synthesis of quinoxalines, the Hantzsch thiazole synthesis, and benzofuran synthesis, all starting from 2-bromoacetoveratrone.
Synthesis of Quinoxaline Derivatives
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The most common synthetic route to quinoxalines involves the condensation of an α-dicarbonyl compound or its equivalent with an o-phenylenediamine. In this protocol, 2-bromoacetoveratrone serves as a precursor to the α-dicarbonyl moiety.
General Reaction Scheme: Quinoxaline Synthesis
Caption: General workflow for quinoxaline synthesis.
Experimental Protocol: Synthesis of 2-(3,4-Dimethoxyphenyl)quinoxaline
This protocol describes the catalyst-free condensation of 2-bromoacetoveratrone with o-phenylenediamine in ethanol.
Materials:
-
2-Bromoacetoveratrone
-
o-Phenylenediamine
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetoveratrone (1.0 mmol) in ethanol (10 mL).
-
Add o-phenylenediamine (1.1 mmol) to the solution.
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of a 5% aqueous sodium bicarbonate solution to neutralize any generated HBr.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(3,4-dimethoxyphenyl)quinoxaline.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) |
| 2-Bromoacetoveratrone | o-Phenylenediamine | Ethanol | Reflux, 3-4 h | 2-(3,4-Dimethoxyphenyl)quinoxaline | ~85-95 |
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and highly efficient method for the construction of the thiazole ring. It involves the reaction of an α-haloketone with a thioamide or thiourea. Thiazole-containing compounds are of significant interest in drug discovery, with applications as anticancer, anti-inflammatory, and antimicrobial agents.
General Reaction Scheme: Hantzsch Thiazole Synthesis
Application Notes and Protocols: Hantzsch Thiazole Synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a fundamental and versatile method for the construction of thiazole rings.[1] The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[2][3] The resulting thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[2][4][5]
This document provides a detailed protocol for the synthesis of 2-amino-4-(3,4-dimethoxyphenyl)thiazole, a derivative with potential applications in drug discovery, from 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone and thiourea. The methodology is based on established Hantzsch synthesis procedures, which are known for being high-yielding and relatively simple to perform.[6]
Reaction Scheme
The synthesis proceeds via the reaction of this compound with thiourea in an alcohol solvent, typically under reflux conditions.
Mechanism of Hantzsch Thiazole Synthesis
The reaction mechanism involves several key steps:[6][7][8]
-
Nucleophilic Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the α-carbon of the this compound in a classic SN2 reaction, displacing the bromide ion.
-
Cyclization: An intramolecular nucleophilic attack occurs as the nitrogen of the intermediate attacks the carbonyl carbon of the ketone, forming a five-membered heterocyclic intermediate (a thiazoline derivative).
-
Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[8]
Caption: A diagram illustrating the key stages of the Hantzsch thiazole synthesis.
Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of 2-amino-4-(3,4-dimethoxyphenyl)thiazole.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 259.10 | 5.0 | 1.296 g |
| Thiourea | 76.12 | 7.5 | 0.571 g |
| Ethanol (95%) | - | - | 10 mL |
| Sodium Carbonate (Na₂CO₃) 5% aq. solution | - | - | 40 mL |
| Deionized Water | - | - | As needed |
Equipment
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate with oil bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (Silica gel 60 F₂₅₄)
Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (5.0 mmol, 1.296 g) and thiourea (7.5 mmol, 0.571 g).
-
Solvent Addition: Add 10 mL of 95% ethanol to the flask along with a magnetic stir bar.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5] A typical reaction time is 1-3 hours.
-
Cooling and Precipitation: After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature.
-
Isolation: Pour the cooled reaction mixture into a beaker containing 40 mL of a 5% aqueous sodium carbonate solution.[6] Stir the mixture for 10-15 minutes. A solid precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts and unreacted thiourea.[6]
-
Drying: Transfer the collected solid to a watch glass and let it air dry. For a faster process, the solid can be dried in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Characterization: Once dry, determine the mass of the product and calculate the percent yield. The product's identity and purity should be confirmed by analytical techniques such as Melting Point, NMR spectroscopy, and Mass Spectrometry.[6]
Caption: A step-by-step workflow for the synthesis, isolation, and analysis of the product.
Data and Expected Results
The Hantzsch thiazole synthesis is generally efficient. The following table summarizes the expected outcome for the described protocol.
| Parameter | Value/Observation |
| Reaction Time | 1 - 3 hours |
| Reaction Temperature | ~80-85 °C (Reflux in Ethanol) |
| Product Appearance | Off-white to pale yellow solid |
| Expected Yield | 75 - 90% (based on similar Hantzsch syntheses)[2][9] |
| TLC Mobile Phase | 50% Ethyl Acetate / 50% Hexane (suggested starting point)[6] |
| Purification | The crude product is often pure enough for characterization after washing.[6] Recrystallization from ethanol can be performed if necessary. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.
-
This compound is a lachrymator and skin irritant. Avoid inhalation and skin contact.
-
Handle all organic solvents with care and away from ignition sources.
References
- 1. synarchive.com [synarchive.com]
- 2. benchchem.com [benchchem.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
Application of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Fine Chemical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone, a substituted α-bromoacetophenone, is a versatile building block in fine chemical manufacturing. Its utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution. This dual reactivity allows for its use in a variety of synthetic transformations, particularly in the construction of heterocyclic compounds and as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Key Applications in Pharmaceutical Synthesis
This compound serves as a crucial precursor in the synthesis of several important pharmaceutical agents. Its dimethoxyphenyl moiety is a common structural feature in many biologically active compounds.
Synthesis of Papaverine Analogues
Papaverine, an opium alkaloid, is a potent vasodilator. While direct synthesis of papaverine from this compound is not extensively documented, a closely related analogue, papaveraldine, can be synthesized. Papaveraldine is a key intermediate that can be subsequently reduced to papaverine. The synthesis of papaverine analogues often involves the N-alkylation of a phenethylamine derivative with an α-bromoketon.
A plausible synthetic pathway involves the reaction of this compound with homoveratrylamine (2-(3,4-dimethoxyphenyl)ethanamine). This reaction would form an α-aminoketone intermediate, which can then undergo cyclization to form the dihydroisoquinoline core of papaverine-like molecules.
Although a direct protocol is not available, a similar synthesis using 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone provides a relevant experimental framework. This reaction proceeds via an oxidative amidation followed by a Bischler-Napieralski cyclization.
Intermediate for Ivabradine Synthesis
Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris. The synthesis of ivabradine involves complex heterocyclic intermediates. While not a direct precursor, the isomeric compound, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, is a key intermediate in some synthetic routes to ivabradine.[1] this compound can be considered a potential starting material for the synthesis of such intermediates, likely through a series of functional group transformations and rearrangements.
Application in Heterocyclic Synthesis
The reactivity of α-bromoketones makes them ideal substrates for the construction of various heterocyclic systems, which are prevalent in medicinal chemistry and materials science.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[2][3] This reaction involves the condensation of an α-haloketone with a thioamide. This compound can react with various thioamides to generate a diverse range of 4-(3,4-dimethoxyphenyl)thiazoles. These thiazole derivatives are of significant interest due to their broad spectrum of pharmacological activities.
Synthesis of Substituted Imidazoles
Substituted imidazoles are another important class of heterocyclic compounds with diverse biological activities. This compound can be used in the synthesis of imidazoles through condensation reactions with ammonia and an aldehyde, or with amidines. This provides a route to 2,4(5)-disubstituted imidazoles bearing the 3,4-dimethoxyphenyl group.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis and key reactions of this compound. Please note that yields and reaction conditions can vary depending on the specific substrates and reagents used.
| Reaction Type | Starting Material(s) | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference |
| Synthesis of Title Compound | 1-(3,4-Dimethoxyphenyl)ethanone | Bromine | Chloroform | Room Temp. | - | 84 | [4] |
| Synthesis of Title Compound | 1-(3,4-Dimethoxyphenyl)ethanone | Benzyltrimethylammonium tribromide | Dichloromethane/Methanol | Room Temp. | 16 h | 83 | [4] |
| Hantzsch Thiazole Synthesis | 2-Bromo-1-(2,4-dimethylphenyl)ethanone, Thioformamide | - | Ethanol | Reflux | 2-4 h | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the bromination of 1-(3,4-dimethoxyphenyl)ethanone to yield the title compound.
Materials:
-
1-(3,4-Dimethoxyphenyl)ethanone
-
Benzyltrimethylammonium tribromide
-
Dichloromethane (DCM)
-
Methanol
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred mixture of 1-(3,4-dimethoxyphenyl)ethanone (1.0 g, 5.55 mmol) in a mixed solution of dichloromethane (6 mL) and methanol (3 mL), add benzyltrimethylammonium tribromide (2.16 g, 5.55 mmol).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction mixture with dichloromethane (80 mL) and water (40 mL).
-
Separate the organic layer, and extract the aqueous phase twice with dichloromethane (80 mL each).
-
Combine all organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting brown solid is this compound (yield: 1.20 g, 83%).[4]
Protocol 2: General Procedure for Hantzsch Thiazole Synthesis
This protocol provides a general method for the synthesis of a 4-(3,4-dimethoxyphenyl)thiazole derivative.
Materials:
-
This compound
-
Thioamide (e.g., thiourea, thioacetamide)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add the desired thioamide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
This compound is a valuable and versatile intermediate in fine chemical manufacturing. Its utility in the synthesis of key pharmaceutical intermediates and diverse heterocyclic systems highlights its importance for researchers and professionals in drug discovery and development. The protocols provided offer a starting point for the practical application of this compound in various synthetic endeavors. Further exploration of its reactivity is likely to uncover new applications in the synthesis of complex and valuable molecules.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
This technical support guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common method is the α-bromination of 1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone). This is typically achieved using elemental bromine in a suitable solvent like chloroform or by employing a solid bromine carrier such as benzyltrimethylammonium tribromide for easier handling.[1][2]
Q2: What is a typical yield for this synthesis?
A2: Reported yields for the synthesis of this compound are generally in the range of 83-84%.[1][2] Continuous flow microreactor systems have demonstrated the potential for yields up to 99% for the α-bromination of acetophenone, a related compound.[3][4][5]
Q3: What are the potential side reactions that can lower the yield?
A3: The primary side reaction of concern is the bromination of the electron-rich aromatic ring, due to the presence of the two activating methoxy groups. Over-bromination to form a dibrominated product at the α-position is also a possibility if the reaction conditions are not carefully controlled.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material, 1-(3,4-dimethoxyphenyl)ethanone, and the appearance of the product spot can be visualized. Gas chromatography (GC) can also be used for more quantitative analysis if suitable standards are available.[6]
Q5: What is the best way to purify the final product?
A5: The crude product, which is often a solid, can be purified by recrystallization.[1][7] A common solvent system for recrystallization is ethanol or a mixture of ethanol and water.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive brominating agent. | Use a fresh bottle of bromine or other brominating agent. Ensure proper storage conditions. |
| Insufficient reaction time or temperature. | Increase the reaction time or temperature according to the protocol. Monitor the reaction by TLC until the starting material is consumed. | |
| Presence of water in the reaction mixture. | Use anhydrous solvents and glassware. | |
| Formation of Multiple Products (Visible on TLC) | Ring bromination. | Perform the reaction at a lower temperature and add the brominating agent slowly. The use of a less harsh brominating agent like N-bromosuccinimide (NBS) might be beneficial. |
| Di-bromination at the α-carbon. | Use a stoichiometric amount of the brominating agent. Add the brominating agent dropwise to avoid localized high concentrations. | |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the product. | Use a lower-boiling point solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask or by adding a seed crystal.[8] |
| The solution is supersaturated. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.[8] | |
| Low Recovery After Recrystallization | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and cool again to induce further crystallization.[8] |
| The product is significantly soluble in the cold recrystallization solvent. | Cool the solution in an ice bath for a longer period to maximize crystal formation. Use a different solvent or solvent system where the product has lower solubility at cold temperatures. | |
| Colored Impurities in the Final Product | Residual bromine or colored byproducts. | Wash the crude product with a solution of sodium thiosulfate or sodium bisulfite to remove excess bromine. Use activated charcoal during recrystallization to remove colored impurities.[8] |
Experimental Protocols
Protocol 1: Bromination using Benzyltrimethylammonium Tribromide[1]
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 g (5.55 mmol) of 1-(3,4-dimethoxyphenyl)ethanone in a mixture of 6 mL of dichloromethane and 3 mL of methanol.
-
Addition of Brominating Agent: To the stirred solution, add 2.16 g (5.55 mmol) of benzyltrimethylammonium tribromide.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Workup:
-
Dilute the reaction mixture with 80 mL of dichloromethane and 40 mL of water.
-
Separate the organic layer.
-
Extract the aqueous layer twice with 80 mL of dichloromethane each time.
-
Combine all organic layers.
-
-
Purification:
-
Dry the combined organic phase with anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Bromination using Liquid Bromine in Chloroform[2]
-
Reaction Setup: Dissolve 1-(3,4-dimethoxyphenyl)ethanone in chloroform in a round-bottom flask equipped with a dropping funnel and a gas trap for HBr.
-
Addition of Bromine: Slowly add a stoichiometric amount of bromine dissolved in chloroform to the reaction mixture at room temperature with stirring.
-
Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Workup:
-
Wash the reaction mixture with water, followed by a dilute solution of sodium bicarbonate, and then again with water.
-
Separate the organic layer.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from ethanol.
-
Data Summary
| Method | Brominating Agent | Solvent | Temperature | Time | Yield | Reference |
| Batch Synthesis | Benzyltrimethylammonium Tribromide | Dichloromethane/Methanol | Room Temperature | 16 hours | 83% | [1] |
| Batch Synthesis | Bromine | Chloroform | Room Temperature | Not Specified | 84% | [2] |
Visual Guides
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield and impurity issues.
References
- 1. This compound | 1835-02-5 [chemicalbook.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. akjournals.com [akjournals.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Bromination of 3,4-Dimethoxyacetophenone
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the bromination of 3,4-dimethoxyacetophenone. The primary focus is on preventing undesired nuclear bromination and achieving selective α-bromination (side-chain bromination).
Frequently Asked Questions (FAQs)
Q1: Why is nuclear bromination a significant side reaction when working with 3,4-dimethoxyacetophenone?
A1: The two methoxy (-OCH₃) groups on the aromatic ring are strong electron-donating groups. This makes the benzene ring electron-rich and highly activated towards electrophilic aromatic substitution (EAS), the mechanism responsible for nuclear bromination.[1][2][3] Consequently, electrophilic brominating agents can readily attack the aromatic ring, often faster than the desired α-bromination of the ketone's side chain.
Q2: What is the fundamental strategy to promote selective α-bromination over nuclear bromination?
A2: The key is to use reaction conditions that favor the formation of an enol or enolate intermediate from the ketone.[4][5] This intermediate is nucleophilic at the α-carbon and will react with an electrophilic bromine source. Acid catalysis is a common method to promote enol formation.[4] By selecting reagents and conditions that favor the enol pathway over the electrophilic aromatic substitution pathway, selective α-bromination can be achieved.
Q3: Which brominating agents are recommended for selective α-bromination of activated ketones?
A3: N-Bromosuccinimide (NBS) is a highly recommended reagent for selective α-bromination.[6] It is a solid, easier to handle than liquid bromine, and can be more specific.[6][7] Other systems, such as using sodium bromate and sodium bisulfite in water, have also been reported to show good regioselectivity for the α-position.[8] While elemental bromine (Br₂) can be used, it often requires careful control of acidic conditions to prevent competing nuclear bromination.[5]
Q4: What is the role of the catalyst and solvent in this reaction?
A4: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or hydrobromic acid (HBr), is crucial for promoting the keto-enol tautomerism necessary for α-bromination.[4][6] The choice of solvent can also influence selectivity. Solvents like methanol, acetic acid, or acetonitrile are commonly used.[7][9] For instance, dilution in certain solvent systems can increase the selectivity of ring bromination versus α-bromination for activated aryl ketones, highlighting the need for careful solvent selection.[10]
Troubleshooting Guide
Problem 1: My primary product is from bromination on the aromatic ring.
-
Cause: The reaction conditions strongly favor electrophilic aromatic substitution. This typically occurs when using a strong Lewis acid catalyst (like FeBr₃ or AlCl₃) or when the brominating agent is too reactive towards the activated ring under the chosen conditions.[11][12]
-
Solution:
-
Change Brominating Agent: Switch from Br₂ to N-Bromosuccinimide (NBS), which is generally more selective for α-bromination.[6]
-
Avoid Lewis Acids: Do not use Lewis acid catalysts like FeBr₃ or AlCl₃, which are specifically designed to promote nuclear halogenation.[11]
-
Use Acid Catalysis: Ensure you are using a Brønsted acid catalyst (e.g., p-TsOH, HBr in acetic acid) to promote enol formation instead.[4][6]
-
Problem 2: I am observing a mixture of α-bromo and nuclear-bromo products.
-
Cause: The reaction conditions are not selective enough, allowing both the enol-mediated α-bromination and the electrophilic aromatic substitution pathways to compete. The high activation of the 3,4-dimethoxy substituted ring makes this a common issue.
-
Solution:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can sometimes increase selectivity by favoring the pathway with the lower activation energy.
-
Modify the Solvent: The choice of solvent can impact the relative rates of the two competing reactions. Experiment with solvents like methanol or dioxane.[9][10]
-
Use a Milder Brominating System: Consider systems known for high selectivity, such as ammonium bromide with an oxidant like Oxone® or potassium persulfate.[13][14]
-
Problem 3: The reaction is resulting in di- or poly-bromination of the acetyl side chain.
-
Cause: This is typically due to the use of an excess of the brominating agent. The initially formed α-bromo ketone can undergo further enolization and bromination.
-
Solution:
-
Control Stoichiometry: Use a precise molar equivalent (1.0 to 1.1 equivalents) of the brominating agent relative to the 3,4-dimethoxyacetophenone.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration, which helps to prevent over-bromination.
-
Problem 4: The reaction is slow or incomplete.
-
Cause: Insufficient catalysis, low temperature, or inappropriate solvent choice can lead to a sluggish reaction.
-
Solution:
-
Check Catalyst Amount: Ensure a sufficient catalytic amount of acid (e.g., p-TsOH) is present.
-
Increase Temperature: If selectivity is not an issue, gently warming the reaction mixture may increase the rate. Microwave irradiation has also been used to accelerate this type of reaction significantly.[6]
-
Solvent Choice: Ensure the starting materials are fully soluble in the chosen solvent at the reaction temperature.
-
Data Presentation
The following table summarizes various methods for the α-bromination of acetophenone derivatives, providing a comparison of reagents, conditions, and outcomes.
| Reagent/Catalyst System | Substrate Example | Solvent | Temp. (°C) | Time | Yield (%) | Selectivity & Remarks |
| NBS / p-TsOH | Aromatic Ketones | Dichloromethane / Diethyl ether | Reflux | 30 min (MW) | High | Highly efficient and selective for α-monobromination under microwave irradiation.[6] |
| Pyridine Hydrobromide Perbromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 h | 85 | Safer solid reagent compared to liquid Br₂ with high efficiency.[7] |
| NaBrO₃ / NaHSO₃ | p-Methoxyacetophenone | Water | 30 | 7 h | 83 | Good regioselectivity, uses water as a solvent, making it environmentally friendly.[8] |
| NH₄Br / Oxone® | Aromatic Ketones | Methanol | RT | - | Moderate to Excellent | Effective for selective α-monobromination at ambient temperature.[14] |
| H₂O₂ / HBr (aq) | Aryl Alkyl Ketones | Water | RT | - | 69-97 | Catalyst-free system with high selectivity for monobromination.[10] |
| Electrochemical (NH₄Br) | Acetophenone | Water/Acetonitrile | 30-35 | 5 h | - | In situ generation of bromonium ions provides a controlled method for α-bromination.[15] |
Experimental Protocols
Protocol 1: Selective α-Bromination using NBS and p-TsOH
This protocol is adapted from a method utilizing N-bromosuccinimide, which is known for its selectivity in α-bromination of ketones.[6]
Materials:
-
3,4-Dimethoxyacetophenone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxyacetophenone (1.0 eq) in dichloromethane.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.1 eq).
-
Add N-Bromosuccinimide (NBS) (1.05 eq) to the mixture.
-
Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to yield 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one.
Visualizations
Competing Reaction Pathways
Caption: Competing pathways in the bromination of 3,4-dimethoxyacetophenone.
Experimental Workflow for Selective α-Bromination
Caption: Generalized workflow for the selective α-bromination using NBS.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting bromination reaction outcomes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]
- 9. zenodo.org [zenodo.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. cbijournal.com [cbijournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Electroselective α-bromination of acetophenone using in situ bromonium ions from ammonium bromide - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone by Recrystallization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically an off-white to light grey solid.[1][2] The expected melting point is in the range of 81-83°C.[1][2]
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Based on its chemical structure and available data, a variety of organic solvents can be considered. The compound is known to be soluble in dichloromethane, ether, and methanol.[1][2][3] For aromatic ketones, alcohols like methanol and ethanol are often good choices for recrystallization.[4] A mixed solvent system, such as ethanol-water, may also be effective, where the compound is dissolved in the "good" solvent (ethanol) at an elevated temperature, and a "poor" solvent (water) is added to induce crystallization upon cooling.
Q3: How can I improve the yield of my recrystallization?
A3: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] Pre-heating the filtration apparatus during hot filtration can prevent premature crystallization.[5] Allow the solution to cool slowly to facilitate the formation of large, pure crystals, and then cool it further in an ice bath to maximize precipitation.[4][5]
Q4: My compound is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To remedy this, you can try adding a small amount of additional solvent to the hot solution to lower the saturation point.[6] Alternatively, allowing the solution to cool more slowly can help induce crystallization at a lower temperature. Using a seed crystal of the pure compound can also provide a nucleation site for crystal growth.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not sufficiently saturated. | - Boil off some of the solvent to concentrate the solution.[6]- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[6]- Add a seed crystal of the pure compound.[6] |
| Crystallization occurs too rapidly, potentially trapping impurities. | - The solution is too concentrated.- The rate of cooling is too fast. | - Add a small amount of additional hot solvent to the solution.[6]- Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.[5] |
| The resulting crystals are colored or appear impure. | - Insoluble impurities are present.- Colored impurities are co-precipitating. | - Perform a hot filtration step to remove insoluble impurities before allowing the solution to cool.- If the solution is colored, consider adding a small amount of activated charcoal to the hot solution and then filtering it to remove the charcoal and the adsorbed colored impurities. |
| Low recovery of the purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent required for dissolution.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing prematurely.[5]- Concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
Solvent Suitability for Recrystallization
| Solvent | Solubility Characteristics | Notes |
| Methanol | Soluble.[1][2][3] | A common choice for aromatic compounds.[4] Can be used as a single solvent or in a mixed system with water. |
| Ethanol | Likely soluble. | Often effective for aromatic compounds.[4] A 95% ethanol solution can be a good starting point. |
| Dichloromethane | Soluble.[1][2][3] | May be too good of a solvent for effective recrystallization unless used in a mixed solvent system with a poor solvent like hexane. |
| Diethyl Ether | Soluble.[1][2][3] | Its low boiling point can make it challenging to work with for hot recrystallization. |
| Ethanol/Water | Good solubility in hot ethanol, poor in cold water. | A promising mixed solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until turbidity persists, followed by the addition of a small amount of hot ethanol to redissolve the solid. |
| Toluene | Potentially suitable. | Can be effective for aromatic compounds, especially for achieving high-purity crystals. |
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection : Based on preliminary tests, select a suitable solvent or solvent pair. Ethanol or a mixture of ethanol and water is a good starting point.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid has just completely dissolved.
-
Decolorization (Optional) : If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.
-
Hot Filtration : Pre-heat a funnel and a new, clean Erlenmeyer flask. Place a piece of fluted filter paper in the funnel. Quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used). This step should be performed rapidly to prevent premature crystallization.[5]
-
Crystallization : Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying : Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Analysis : Determine the melting point of the purified crystals and compare it to the literature value (81-83°C) to assess purity.
Troubleshooting Flowchart
References
- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 1835-02-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound manufacturers and suppliers in india [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Temperature for Bromination of Acetoveratrone
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction temperature for the α-bromination of acetoveratrone (3',4'-dimethoxyacetophenone) to synthesize 2-bromo-1-(3,4-dimethoxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the bromination of acetoveratrone?
The optimal temperature for the bromination of acetoveratrone is highly dependent on the chosen brominating agent, solvent, and reaction scale. For the bromination of acetophenone derivatives, temperatures around 90°C have been shown to provide high yields when using pyridine hydrobromide perbromide in acetic acid.[1][2] However, reactions with elemental bromine in chloroform have been successfully carried out at room temperature to yield this compound with high yields (84%).[3][4] In a continuous flow microreactor setting for the bromination of acetophenone, optimal conditions were identified at a lower temperature of 20°C with a longer reaction time.[5] Therefore, the ideal temperature should be determined empirically for your specific reaction conditions.
Q2: What are the potential side reactions when the temperature is not optimized?
If the reaction temperature is too high, there is an increased risk of forming di-brominated byproducts.[1][5] Elevated temperatures can also potentially lead to other side reactions such as the haloform reaction or aromatic bromination, although the latter is less common unless a strong Lewis acid catalyst is present.[5][6] Conversely, a temperature that is too low may result in a slow reaction rate and incomplete conversion of the starting material.[1][6]
Q3: How does the choice of brominating agent affect the optimal temperature?
Different brominating agents have varying reactivities, which influences the required reaction temperature. Highly reactive agents like liquid bromine may allow the reaction to proceed efficiently at room temperature or below.[3][4] Less reactive or more thermally stable reagents, such as pyridine hydrobromide perbromide, might require higher temperatures (e.g., 90°C) to achieve a desirable reaction rate.[1][2] N-bromosuccinimide (NBS) is another common brominating agent, and its reactions are often conducted under microwave irradiation at elevated temperatures (e.g., 80°C) or with a catalyst.[6][7]
Q4: Can the solvent choice impact the optimal reaction temperature?
Yes, the solvent can significantly influence the reaction. For instance, a study on the bromination of acetophenone with NBS under microwave irradiation found dichloromethane to be an effective solvent.[6] Acetic acid is also frequently used as a solvent, particularly in acid-catalyzed brominations.[1][6] The choice of solvent can affect the solubility of reagents and intermediates, as well as the reaction mechanism, thereby influencing the optimal temperature.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Reaction temperature is too low. 2. Inactive brominating agent. 3. Insufficient reaction time. | 1. Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or GC.[6] 2. Use a fresh batch of the brominating agent. 3. Extend the reaction time and continue monitoring.[6] |
| Formation of Di-brominated Product | 1. Reaction temperature is too high. 2. Excess of brominating agent. | 1. Lower the reaction temperature.[1] 2. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.[6] |
| Bromination on the Aromatic Ring | 1. Presence of a strong Lewis acid catalyst (e.g., FeBr₃) that promotes aromatic substitution.[6] 2. The aromatic ring is highly activated. | 1. Avoid the use of strong Lewis acids if α-bromination is the desired outcome.[6] 2. If aromatic bromination persists, consider using a milder brominating agent or different reaction conditions. |
| Reaction is Exothermic and Uncontrolled | 1. Rate of addition of the brominating agent is too fast. 2. Inadequate cooling. | 1. Add the brominating agent slowly and portion-wise.[8] 2. Ensure efficient stirring and use a cooling bath (e.g., ice-water bath) to maintain the target temperature.[9] |
Data Presentation
Table 1: Effect of Temperature on the Yield of α-Bromoacetophenone Derivatives
The following table summarizes the findings from a study on the bromination of acetophenone derivatives using pyridine hydrobromide perbromide, illustrating the impact of temperature on product yield.
| Reaction Temperature (°C) | Average Yield (%) | Observations |
| < 80 | Relatively Low | Incomplete reaction.[1] |
| 90 | ~88 | Optimal temperature for high yield.[1][2] |
| 100 | ~86 | Slight decrease in yield, potential for increased byproducts.[2] |
| 120 | ~85 | Further decrease in yield.[2] |
Experimental Protocols
Protocol 1: Bromination of Acetoveratrone using Bromine in Chloroform
This protocol is adapted from the synthesis of this compound.[3][4]
-
Dissolve acetoveratrone (1 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in chloroform from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Protocol 2: Bromination of Acetoveratrone using Pyridine Hydrobromide Perbromide
This protocol is based on the bromination of substituted acetophenones.[1][2][6]
-
In a round-bottom flask, dissolve acetoveratrone (1.0 equivalent) in glacial acetic acid.
-
Add pyridine hydrobromide perbromide (1.1 equivalents).
-
Heat the reaction mixture to 90°C and stir for approximately 3 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude this compound.
-
If necessary, purify the product further by recrystallization.
Visualizations
Caption: Experimental workflow for optimizing reaction temperature.
Caption: Troubleshooting guide for bromination of acetoveratrone.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1835-02-5 [chemicalbook.com]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: TLC Monitoring of 2-Bromoacetoveratrone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thin-Layer Chromatography (TLC) for monitoring the synthesis of 2-bromoacetoveratrone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this critical analytical step.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor the synthesis of 2-bromoacetoveratrone?
A1: TLC is a rapid, cost-effective, and indispensable technique for qualitatively monitoring the progress of the 2-bromoacetoveratrone synthesis. It allows for the real-time visualization of the consumption of the starting material (acetoveratrone) and the formation of the product (2-bromoacetoveratrone). The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane on the TLC plate.
Q2: How do I select an appropriate TLC solvent system for separating acetoveratrone and 2-bromoacetoveratrone?
A2: The ideal solvent system (mobile phase) should provide a good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8 for optimal resolution. A common starting point for separating compounds of moderate polarity like acetoveratrone and its brominated product is a mixture of a non-polar solvent and a slightly more polar solvent.
A systematic approach to developing a suitable solvent system is as follows:
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Start with a non-polar solvent: Begin with a non-polar solvent such as hexane or petroleum ether and a moderately polar solvent like ethyl acetate.
-
Test different ratios: A good starting ratio to test is 4:1 hexane:ethyl acetate.
-
Adjust polarity based on results:
-
If both spots remain at the baseline (low Rf): The solvent system is not polar enough. Increase the proportion of ethyl acetate (e.g., 3:1, 2:1 hexane:ethyl acetate).
-
If both spots are near the solvent front (high Rf): The solvent system is too polar. Decrease the proportion of ethyl acetate (e.g., 9:1, 19:1 hexane:ethyl acetate).
-
-
Consider alternative solvents: If a good separation cannot be achieved with hexane and ethyl acetate, other solvents can be explored. Dichloromethane (DCM) can be used as a non-polar alternative to hexane, and diethyl ether can be used as a polar alternative to ethyl acetate.
Q3: What are the expected relative Rf values for acetoveratrone and 2-bromoacetoveratrone?
A3: 2-bromoacetoveratrone is generally more polar than acetoveratrone due to the introduction of the bromine atom. However, in normal-phase silica gel TLC, the less polar compound will travel further up the plate, resulting in a higher Rf value. Therefore, you should expect the product, 2-bromoacetoveratrone, to have a slightly lower Rf value than the starting material, acetoveratrone.
Q4: What are common side products in the synthesis of 2-bromoacetoveratrone and how might they appear on a TLC plate?
A4: A potential side product is the dibrominated species, α,α-dibromoacetoveratrone. This compound would be expected to be more polar than the monobrominated product and would therefore have an even lower Rf value on the TLC plate. Ring bromination is also a possibility, leading to other isomeric products that may have similar polarities and be difficult to resolve from the desired product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the TLC monitoring of your reaction.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No spots are visible on the TLC plate after development. | - Insufficient concentration of the spotted sample.- The compound does not absorb UV light and no visualization stain was used. | - Concentrate the sample before spotting or spot multiple times in the same location, allowing the solvent to dry between applications.[1]- Use a visualization stain such as potassium permanganate or p-anisaldehyde. |
| The spots are streaking. | - The sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.- The compound is unstable on the silica gel. | - Dilute the sample before spotting.- Add a small amount of a more polar solvent (e.g., a drop of methanol or acetic acid) to the developing solvent to improve spot shape.- Run the TLC quickly and in a cold chamber to minimize decomposition. |
| The starting material and product spots are not well-separated (overlapping). | - The polarity of the solvent system is not optimal. | - Adjust the solvent system polarity as described in FAQ Q2. Try a different solvent combination (e.g., dichloromethane/ethyl acetate). |
| A new spot appears, but the starting material spot does not disappear. | - The reaction has stalled or is very slow. | - Verify the reaction temperature and the quality of the reagents. Ensure proper mixing. Consider adding a catalyst if appropriate for the reaction. |
| Multiple new spots appear in the reaction mixture lane. | - Formation of side products (e.g., dibrominated product).- Decomposition of the starting material or product. | - Carefully control the stoichiometry of the brominating agent to avoid over-bromination.[2]- Monitor the reaction at shorter time intervals to observe the formation of intermediates and side products. |
Experimental Protocols
General Protocol for the Synthesis of 2-Bromoacetoveratrone
Disclaimer: This is a general protocol and should be adapted and optimized based on laboratory conditions and safety protocols.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetoveratrone (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or dichloromethane).
-
Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add a solution of the brominating agent (e.g., bromine (1 equivalent) in the same solvent, or N-bromosuccinimide (NBS) with a catalytic amount of acid) dropwise with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction every 15-30 minutes using TLC.
-
Work-up: Once the TLC indicates the complete consumption of the starting material, quench the reaction by pouring it into cold water. If bromine was used, add a solution of sodium bisulfite to remove any excess bromine. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol for TLC Monitoring
-
Prepare the TLC Chamber: Pour the chosen solvent system into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor and cover with a lid.
-
Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
SM Lane: Dissolve a small amount of acetoveratrone in a volatile solvent (e.g., ethyl acetate) and spot it on the "SM" mark.
-
Rxn Lane: Using a capillary tube, take a small aliquot of the reaction mixture and spot it on the "Rxn" mark.
-
Co Lane: Spot the starting material on the "Co" mark, and then carefully spot the reaction mixture directly on top of the starting material spot.
-
-
Develop the Plate: Place the spotted TLC plate in the developing chamber and replace the lid. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If the spots are not UV-active, use an appropriate staining solution.
-
Analyze the Results: Compare the spots in the different lanes. The reaction is complete when the spot corresponding to the starting material is absent in the "Rxn" lane.
Visualizations
References
Technical Support Center: Purification of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of this compound via recrystallization and column chromatography.
Recrystallization
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route used. When prepared by the bromination of 1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone), the primary impurities may include:
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Unreacted Starting Material: 1-(3,4-dimethoxyphenyl)ethanone.
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Di-brominated Species: Over-bromination can lead to the formation of 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone.
-
Ring-Brominated Isomers: Bromination of the aromatic ring can occur as a side reaction.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Based on its chemical structure, a moderately polar solvent or a mixed-solvent system is likely to be effective. Information suggests that the compound is soluble in methanol, dichloromethane, and ether.[1][2][3] A good starting point is to screen solvents such as methanol, ethanol, or isopropanol, potentially in combination with water as an anti-solvent.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To troubleshoot this:
-
Add more solvent: This will decrease the saturation of the solution.
-
Lower the cooling temperature slowly: Allow the solution to cool to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.
-
Use a different solvent system: Experiment with a solvent that has a lower boiling point.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to induce crystal nucleation.
-
Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield can be due to several factors:
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Using too much solvent: Dissolve the crude product in the minimum amount of hot solvent.
-
Cooling the solution too quickly: This can trap the product in the mother liquor. Allow for slow cooling to maximize crystal formation.
-
Premature crystallization: If crystals form in the funnel during hot filtration, pre-heat the funnel and filter paper.
-
Incomplete precipitation: Ensure the solution is sufficiently cold by placing it in an ice bath for an extended period before filtration.
Column Chromatography
Q5: What is a good starting point for developing a column chromatography method to purify this compound?
A5: A good starting point is to use silica gel as the stationary phase and a mixture of a non-polar solvent and a slightly more polar solvent as the mobile phase. A common combination is a gradient of ethyl acetate in hexanes.
Q6: How do I determine the optimal solvent system (mobile phase) for column chromatography?
A6: The optimal mobile phase can be determined using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.25-0.35. This allows for good separation from impurities.
-
Procedure for TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent polarity by increasing the proportion of ethyl acetate until the desired Rf value for the product is achieved.
-
Q7: My compounds are not separating well on the column (co-elution). What can I do?
A7: Poor separation can be addressed by:
-
Optimizing the mobile phase: Use a less polar solvent system (e.g., decrease the percentage of ethyl acetate in hexane). This will increase the retention time of all compounds on the silica gel and may improve separation.
-
Using a longer column: A longer column provides more surface area for interaction with the stationary phase, which can enhance separation.
-
Ensuring proper column packing: Uneven packing can lead to channeling and poor separation. Pack the column carefully to ensure a homogenous stationary phase.
-
Reducing the sample load: Overloading the column can lead to broad bands and poor resolution. Use a sample-to-adsorbent ratio of at least 1:30 (w/w).
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dichloromethane | Soluble | [1][2][3] |
| Diethyl Ether | Soluble | [1][2][3] |
| Methanol | Soluble | [1][2][3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In separate test tubes, add a small amount of crude this compound to ~0.5 mL of different solvents (e.g., methanol, ethanol, isopropanol). Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (e.g., a mixture of hexanes and ethyl acetate) using TLC as described in Q6.
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to absorb onto the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes.
-
Gradually increase the polarity of the mobile phase if necessary to elute the desired compound.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Workflow for the purification of crude this compound.
References
common side reactions in the synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
FAQs
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most prevalent side reactions are over-bromination, leading to the formation of 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone, and electrophilic aromatic substitution on the electron-rich benzene ring. The dimethoxy groups on the aromatic ring activate it towards bromination, making this a significant competing reaction.
Q2: My reaction is very slow or is not proceeding to completion. What are the possible causes?
A2: Insufficient acid catalysis can lead to a slow reaction rate, as the formation of the enol intermediate is the rate-determining step in acid-catalyzed α-bromination of ketones.[1][2] Additionally, using a deactivated brominating agent or running the reaction at too low a temperature can also hinder the reaction progress.
Q3: I am observing a significant amount of a di-brominated byproduct. How can I minimize its formation?
A3: The formation of the di-bromo adduct, 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone, is often a result of using an excess of the brominating agent or prolonged reaction times. To favor mono-bromination, it is crucial to maintain a strict 1:1 stoichiometry between the substrate and the brominating agent.[3] Conducting the reaction under acidic conditions can also help, as it slows down the second bromination step.[2]
Q4: How can I prevent bromination on the aromatic ring?
A4: Ring bromination is a common side reaction due to the activating effect of the two methoxy groups. To favor α-bromination at the acetyl group, it is recommended to use milder and more selective brominating agents like N-bromosuccinimide (NBS) or benzyltrimethylammonium tribromide.[3][4] Running the reaction in the absence of a strong Lewis acid catalyst will also minimize aromatic substitution.
Q5: How can I identify the desired product and the common side products in my crude reaction mixture?
A5: Proton NMR (¹H NMR) spectroscopy is an effective tool for identifying the components of your reaction mixture. The desired product, this compound, will show a characteristic singlet for the -CH₂Br protons around 4.4 ppm. The di-bromo side product will have a singlet for the -CHBr₂ proton at a downfield-shifted position (around 6.6-6.7 ppm). Ring bromination will result in changes in the aromatic region of the spectrum, with the appearance of new signals and altered coupling patterns.
Data Presentation: Comparison of Brominating Agents
The choice of brominating agent can significantly impact the yield and selectivity of the reaction. While specific comparative data for 1-(3,4-dimethoxyphenyl)ethanone is limited, the following table provides a general comparison of common brominating agents used for the α-bromination of acetophenone derivatives.
| Brominating Agent | Typical Solvent(s) | Key Advantages | Potential Drawbacks | Typical Yield Range (%) |
| Bromine (Br₂) ** | Acetic Acid, Chloroform, Dichloromethane | Readily available and inexpensive. | Highly toxic, corrosive, and can lead to over-bromination and ring bromination.[5] | 70-85 |
| N-Bromosuccinimide (NBS) | Methanol, Acetonitrile | Milder and more selective, reducing the risk of side reactions.[3][4] | Can be less reactive than Br₂. | 75-90 |
| Benzyltrimethylammonium tribromide | Dichloromethane/Methanol | Solid reagent, easier to handle than liquid bromine, good selectivity.[6] | May require longer reaction times. | 80-85 |
| Copper(II) Bromide (CuBr₂) ** | Ethyl Acetate/Chloroform | Solid reagent, can provide good yields. | Can result in moderate yields and may require reflux conditions.[5] | ~60 |
| Pyridine Hydrobromide Perbromide | Acetic Acid | Solid reagent, good for selective mono-bromination.[3] | Can require elevated temperatures. | 80-85 |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using different brominating agents.
Protocol 1: Bromination using Benzyltrimethylammonium Tribromide
Materials:
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1-(3,4-dimethoxyphenyl)ethanone
-
Benzyltrimethylammonium tribromide
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred mixture of 1-(3,4-dimethoxyphenyl)ethanone (1.0 g, 5.55 mmol) in a mixed solution of dichloromethane (6 mL) and methanol (3 mL), add benzyltrimethylammonium tribromide (2.16 g, 5.55 mmol).[6]
-
Stir the reaction mixture at room temperature for 16 hours.[6]
-
Dilute the mixture with dichloromethane (80 mL) and water (40 mL) and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous phase twice with dichloromethane (2 x 80 mL).[6]
-
Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.[6]
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The product can be further purified by recrystallization.
Protocol 2: Bromination using Elemental Bromine
Materials:
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1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone)
-
Bromine (Br₂)
-
Chloroform
Procedure:
-
Dissolve 1-(3,4-dimethoxyphenyl)ethanone in chloroform.
-
Slowly add a solution of bromine (1.0 equivalent) in chloroform to the stirred solution of the ketone at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to quench any remaining bromine and HBr.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization.
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the synthesis of this compound.
Logical Relationship of Main and Side Reactions
Caption: The reaction pathways leading to the desired product and common side products.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1835-02-5 [chemicalbook.com]
how to increase selectivity for alpha-bromination of dimethoxyacetophenone
Technical Support Center: α-Bromination of Dimethoxyacetophenone
Welcome to the technical support center for the α-bromination of dimethoxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the α-bromination of dimethoxyacetophenone?
A1: The primary challenge in the α-bromination of dimethoxyacetophenone is achieving high selectivity for the desired α-bromo product while minimizing side reactions.[1] Key issues include:
-
Ring Bromination: The electron-rich dimethoxy-substituted aromatic ring is susceptible to electrophilic bromination, leading to undesired aromatic substitution products.[2][3]
-
Poly-bromination: The formation of α,α-dibromoacetophenone can occur, especially with an excess of the brominating agent or under forcing reaction conditions.[1][4]
-
Low Conversion: Incomplete reaction leading to the recovery of starting material.
-
Difficult Purification: Separation of the desired product from byproducts and starting material can be challenging.
Q2: Which brominating agents are recommended for selective α-bromination?
A2: Several brominating agents can be used, each with its own advantages for selectivity. Common choices include:
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N-Bromosuccinimide (NBS): Often favored for its milder reactivity compared to elemental bromine, which can help to suppress ring bromination.[5][6][7][8] It is often used with a catalyst, such as an acid or a radical initiator.
-
Bromine (Br₂): While highly reactive, its selectivity can be controlled by careful management of reaction conditions, such as solvent, temperature, and the use of a catalyst.[9][10][11]
-
Copper(II) Bromide (CuBr₂): This reagent can offer high selectivity for α-bromination and avoids the use of hazardous elemental bromine.
-
Pyridine Hydrobromide Perbromide: A safer alternative to liquid bromine that can provide good yields of α-bromoacetophenones.[12]
-
H₂O₂-HBr System: An environmentally friendly "on water" method that can provide high selectivity for monobromination.[2]
Q3: How does the solvent choice impact the selectivity of the reaction?
A3: The solvent plays a crucial role in controlling the reaction's selectivity.
-
Protic Solvents (e.g., Methanol, Acetic Acid): These solvents can promote the enolization of the ketone, which is a key step in the α-bromination mechanism, and can favor side-chain bromination.[11][13] However, highly polar protic solvents like water can sometimes favor nuclear bromination in activated systems.[14]
-
Aprotic Solvents (e.g., Dichloromethane, Carbon Tetrachloride, Ether): These are often used to minimize side reactions.[7][10] Dichloromethane is a common choice for NBS brominations.[7]
Q4: What is the role of a catalyst in this reaction?
A4: Catalysts are often employed to increase the reaction rate and selectivity.
-
Acid Catalysts (e.g., HBr, Acetic Acid, p-Toluenesulfonic acid): They promote the formation of the enol intermediate, which is the nucleophile that attacks the bromine source.[4][7][13]
-
Lewis Acids (e.g., AlCl₃): The amount of Lewis acid can significantly influence the reaction outcome. A catalytic amount may favor α-bromination, while an excess can lead to ring bromination by activating the aromatic ring.[15]
-
Radical Initiators (e.g., AIBN): These are used with reagents like NBS to promote bromination via a radical pathway.
Troubleshooting Guides
This section provides solutions to common problems encountered during the α-bromination of dimethoxyacetophenone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of α-bromo product and significant amount of unreacted starting material. | 1. Insufficient reaction time or temperature. 2. Inactive brominating agent. 3. Insufficient catalyst. | 1. Increase the reaction time or temperature incrementally and monitor the reaction progress by TLC or GC/LC-MS. For example, with pyridine hydrobromide perbromide, yields may be low below 80°C.[12] 2. Use a fresh batch of the brominating agent. NBS, for instance, can decompose over time. 3. Increase the catalyst loading. For acid-catalyzed reactions, ensure the catalyst is not neutralized by impurities. |
| Presence of significant ring-brominated byproducts. | 1. Use of a highly reactive brominating agent (e.g., excess Br₂). 2. Reaction conditions favoring electrophilic aromatic substitution (e.g., strong Lewis acid catalyst). 3. Highly activating nature of the dimethoxy groups. | 1. Switch to a milder brominating agent like NBS.[6][7] 2. Avoid strong Lewis acid catalysts in excess.[15] Consider using a protic acid catalyst instead. 3. Perform the reaction at a lower temperature to decrease the rate of ring bromination. Diluting the reaction mixture can also increase selectivity for α-bromination over ring bromination.[2] |
| Formation of α,α-dibromoacetophenone. | 1. Excess of brominating agent. 2. The mono-bromo product is more reactive towards further bromination under the reaction conditions. | 1. Use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the brominating agent.[12] Add the brominating agent slowly or portion-wise to maintain a low concentration.[8] 2. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-bromination. |
| Reaction is very slow or does not initiate. | 1. Lack of catalyst. 2. Low reaction temperature. | 1. Ensure a suitable catalyst is present. For acid-catalyzed reactions, a small amount of HBr or acetic acid can initiate the reaction.[9] 2. Gently warm the reaction mixture to initiate the reaction, then maintain the desired temperature. |
Data Presentation
The following table summarizes various reaction conditions for the selective α-bromination of acetophenone derivatives, which can be adapted for dimethoxyacetophenone.
| Brominating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity Notes |
| Br₂ | AlCl₃ (catalytic) | Ether | - | - | 64-66 | Favors α-bromination.[15] |
| Br₂ | AlCl₃ (excess) | - | - | - | 70-75 | Favors ring bromination (meta-).[15] |
| Pyridine Hydrobromide Perbromide | - | Acetic Acid | 90 | 3 | High | Good selectivity for α-monobromination.[12] |
| H₂O₂-HBr | - | Water | Room Temp. | 24 | 69-97 | High selectivity for monobromination vs. dibromination.[2] |
| NBS | p-Toluenesulfonic acid (PTSA) | Dichloromethane | 80 (Microwave) | 0.5 | 95 | Highly efficient α-bromination.[7] |
| NBS | Acidic Al₂O₃ | Methanol | Reflux | - | 89 | High yield of α-monobrominated product.[8] |
| NaBr/K₂S₂O₈ | - | - | - | - | - | Selective for α-bromoacetophenone.[16] |
Experimental Protocols
Protocol 1: Selective α-Bromination using N-Bromosuccinimide (NBS) and p-Toluenesulfonic Acid (PTSA) under Microwave Irradiation [7]
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To a microwave-safe reaction vessel, add dimethoxyacetophenone (0.2 mmol), N-bromosuccinimide (0.2 mmol, 1 equivalent), and p-toluenesulfonic acid (0.02 mmol, 10 mol%).
-
Add dichloromethane (2 mL) as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 80°C for 30 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: α-Bromination using H₂O₂-HBr "on water" [2]
-
Suspend dimethoxyacetophenone (1.0 mmol) in water (0.5 mL) in a round-bottom flask.
-
Cover the flask with aluminum foil to protect it from light.
-
Add a 48% aqueous solution of HBr (0.114 mL, 1.0 mol equivalent).
-
Add a 30% aqueous solution of H₂O₂ (0.113 mL, 1.1 mol equivalent) dropwise while stirring at room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction time may vary (e.g., up to 24 hours).
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for α-bromination of dimethoxyacetophenone.
Caption: Factors influencing selectivity in α-bromination reactions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient and selective α-bromination of carbonyl compounds with <i>N</i>-bromosuccinimide under microwave - Arabian Journal of Chemistry [arabjchem.org]
- 8. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. zenodo.org [zenodo.org]
- 12. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. cbijournal.com [cbijournal.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
troubleshooting low conversion in acetoveratrone bromination reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the bromination of acetoveratrone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my acetoveratrone bromination reaction resulting in a low yield or low conversion of the starting material?
A1: Low conversion in the bromination of acetoveratrone can stem from several factors, including reagent quality, reaction conditions, and the choice of brominating agent. Acetoveratrone has a highly activated aromatic ring due to the two methoxy groups, which can lead to side reactions if conditions are not optimal.
Troubleshooting Steps:
-
Reagent Purity: Ensure that the acetoveratrone is pure and dry. Impurities can interfere with the reaction. The brominating agent, such as N-Bromosuccinimide (NBS), should be of high purity. It is advisable to recrystallize NBS if it appears discolored (yellow).
-
Solvent Choice: The choice of solvent is critical. Acetic acid is commonly used and can also act as a catalyst.[1][2] Dichloromethane is another suitable solvent.[3] Ensure the solvent is anhydrous, as water can react with the brominating agent and affect the reaction.
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they may also promote the formation of side products.[4] A temperature range of 25°C to 80°C is often employed, and the optimal temperature should be determined empirically for your specific setup.[4]
-
Molar Ratio of Reagents: A slight excess of the brominating agent (e.g., 1.1 to 1.3 equivalents) is often used to drive the reaction to completion.[1][4] However, a large excess should be avoided as it can lead to the formation of di-brominated and other side products.[5]
-
Reaction Time: The reaction progress should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.[1][4] Reactions are typically run for 3 to 8 hours.[1][4]
Q2: I am observing multiple products in my reaction mixture. How can I improve the regioselectivity of the bromination?
A2: The two methoxy groups in acetoveratrone are strongly activating and ortho-, para-directing. This can lead to the formation of a mixture of isomers, primarily the 6-bromo, 2-bromo, and 5-bromo derivatives. The acetyl group is a meta-director. The major product is typically the 6-bromo isomer due to the combined directing effects and sterics.
Strategies to Improve Regioselectivity:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is easier to handle and can offer better selectivity.[4][5]
-
Reaction Conditions: Performing the reaction at a lower temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Catalyst: The use of a catalyst can influence the regioselectivity. For electrophilic aromatic substitution, a Lewis acid catalyst is sometimes used, but for highly activated rings like acetoveratrone, this might not be necessary and could even lead to more side products.
Q3: My reaction seems to be stalling and does not go to completion, even with extended reaction times. What could be the cause?
A3: A stalled reaction can be due to several factors:
-
Decomposition of the Brominating Agent: Some brominating agents, like NBS, can decompose over time, especially in the presence of light or impurities. Ensure the reagent is fresh and the reaction is protected from light if necessary.
-
Insufficient Activation: While acetoveratrone is activated, the reaction may still require an acid catalyst, such as acetic acid, to proceed efficiently.[2]
-
Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to ensure proper mixing of the reagents.
Q4: I am having difficulty with the work-up and purification of my bromoacetoveratrone product. What is the recommended procedure?
A4: A standard aqueous work-up is typically employed to isolate the product.
Recommended Work-up and Purification Steps:
-
Quenching: After the reaction is complete, the mixture is cooled to room temperature and poured into cold water.[1] Any unreacted bromine can be quenched by adding a saturated aqueous solution of sodium thiosulfate.[4]
-
Neutralization: The acidic solvent (e.g., acetic acid) is neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[4]
-
Extraction: The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.[1]
-
Washing: The combined organic layers are washed with brine.[4]
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.[4]
-
Purification: The crude product can be purified by recrystallization or column chromatography.[1]
Quantitative Data Summary
The following table summarizes key reaction parameters for the bromination of acetophenone derivatives, which can be used as a starting point for the optimization of acetoveratrone bromination.
| Parameter | Value/Range | Notes |
| Starting Material | Acetoveratrone | --- |
| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | NBS is often preferred for its ease of handling and selectivity.[4] |
| Molar Ratio (Brominating Agent:Starting Material) | 1.1 - 1.3 : 1 | A slight excess of the brominating agent is used to drive the reaction to completion.[4] |
| Solvent | Glacial Acetic Acid or Dichloromethane (DCM) | Acetic acid can also act as a catalyst.[4] |
| Reaction Temperature | 25°C - 90°C | Higher temperatures can increase the reaction rate but may also lead to more side products.[1][4] |
| Reaction Time | 3 - 8 hours | Reaction progress should be monitored by TLC or LC-MS.[1][4] |
| Typical Yield | 70-90% | Yields are dependent on the specific conditions and purification method.[1] |
| Purification Method | Recrystallization or Column Chromatography | The choice of method depends on the purity of the crude product. |
Experimental Protocol
This protocol describes a general procedure for the bromination of acetoveratrone using N-Bromosuccinimide (NBS) in acetic acid.
Materials:
-
Acetoveratrone (3,4-dimethoxyacetophenone)
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Saturated aqueous solution of sodium thiosulfate
-
Saturated aqueous solution of sodium bicarbonate
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetoveratrone (1.0 eq) in glacial acetic acid.
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.2 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion in acetoveratrone bromination.
Caption: Reaction pathway for the bromination of acetoveratrone.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
Validation & Comparative
Spectroscopic Showdown: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of synthetic intermediates is paramount. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone, a key building block in organic synthesis. By juxtaposing its spectral features with those of closely related analogues, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to confidently identify and characterize this compound.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the experimental ¹H NMR data for this compound and a key structural analogue, 1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone). Due to the limited availability of experimental ¹³C NMR data in public domains for these specific compounds, predicted ¹³C NMR chemical shifts are provided for a comprehensive comparison. These predictions are based on established principles of NMR spectroscopy and substituent effects.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | CDCl₃ | H-2' | 7.57 | d | 2.1 | 1H |
| H-5' | 6.94 | d | 8.4 | 1H | ||
| H-6' | 7.63 | s | - | 1H | ||
| -CH₂Br | 4.43 | s | - | 2H | ||
| -OCH₃ | 3.98 | s | - | 6H | ||
| 1-(3,4-Dimethoxyphenyl)ethanone | CDCl₃ | H-2' | 7.55 | d | 2.0 | 1H |
| (Acetoveratrone) | H-5' | 6.91 | d | 8.5 | 1H | |
| H-6' | 7.62 | dd | 8.5, 2.0 | 1H | ||
| -COCH₃ | 2.55 | s | - | 3H | ||
| -OCH₃ | 3.94 | s | - | 6H |
Note: The ¹H NMR data for this compound is based on experimental findings.[1] The data for 1-(3,4-dimethoxyphenyl)ethanone is based on typical values and may be predicted.
Table 2: Predicted ¹³C NMR Spectral Data
| Compound | Solvent | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | C=O | ~190 |
| C-1' | ~127 | ||
| C-2' | ~110 | ||
| C-3' | ~154 | ||
| C-4' | ~149 | ||
| C-5' | ~111 | ||
| C-6' | ~124 | ||
| -CH₂Br | ~31 | ||
| -OCH₃ | ~56 | ||
| 1-(3,4-Dimethoxyphenyl)ethanone | CDCl₃ | C=O | ~196 |
| (Acetoveratrone) | C-1' | ~130 | |
| C-2' | ~110 | ||
| C-3' | ~153 | ||
| C-4' | ~149 | ||
| C-5' | ~110 | ||
| C-6' | ~123 | ||
| -COCH₃ | ~26 | ||
| -OCH₃ | ~56 |
Note: The ¹³C NMR data presented is predicted based on established substituent effects and spectral databases for similar compounds. Experimental values may vary slightly.
Experimental Protocols
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for organic compounds is outlined below.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
For ¹H NMR, add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0.03% v/v).
-
Securely cap the vial and mix using a vortex mixer until the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
Acquire the spectrum using standard instrument parameters. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0 ppm) for ¹H NMR or the residual solvent peak for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Visualization of the Analytical Workflow
The logical progression from sample preparation to structural confirmation via NMR spectroscopy is depicted in the following workflow diagram.
Caption: Workflow for NMR-based structural characterization.
References
A Comparative Guide to the Synthesis of 3,4-Dimethoxyacetophenone Derivatives: N-Bromosuccinimide vs. Elemental Bromine
For Researchers, Scientists, and Drug Development Professionals
The bromination of 3,4-dimethoxyacetophenone is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active compounds. The choice of brominating agent, typically between N-Bromosuccinimide (NBS) and elemental bromine (Br₂), significantly influences the reaction's outcome, particularly concerning regioselectivity, yield, and safety. This guide provides an objective comparison of these two reagents, supported by experimental data, to aid researchers in selecting the optimal method for their synthetic needs.
Executive Summary
The selection between NBS and elemental bromine for the bromination of 3,4-dimethoxyacetophenone hinges on the desired position of bromination—either on the acetyl side-chain (α-bromination) or on the aromatic ring. Due to the presence of two strongly activating methoxy groups, the aromatic ring of 3,4-dimethoxyacetophenone is highly susceptible to electrophilic substitution.
-
N-Bromosuccinimide (NBS) is generally favored for selective α-bromination of acetophenones, particularly when the aromatic ring is not overly activated. However, for highly activated substrates like 3,4-dimethoxyacetophenone, NBS can lead to competitive ring bromination, especially in polar solvents. Careful control of reaction conditions is crucial to favor side-chain substitution.
-
Elemental Bromine (Br₂) is a powerful brominating agent that can be used for both α-bromination and aromatic ring bromination. The regioselectivity is highly dependent on the reaction conditions, such as the choice of solvent and the presence or absence of a catalyst. In the presence of a Lewis acid catalyst, aromatic bromination is typically favored. For α-bromination, the reaction is often carried out under acidic conditions to promote enolization.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the bromination of acetophenone derivatives using NBS and elemental bromine. It is important to note that direct comparative studies on 3,4-dimethoxyacetophenone are limited in publicly available literature. Therefore, data from closely related substrates are included to provide a comprehensive overview.
| Parameter | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Primary Product | Predominantly α-bromoacetophenones, but ring bromination is competitive with highly activated rings. | α-bromoacetophenones or ring-brominated acetophenones, depending on conditions. |
| Typical Substrate | 3-Methoxyacetophenone (for α-bromination)[1] | 4-Hydroxyacetophenone (for α-bromination) |
| Yield | 75.6% - 80.9% (for α-bromination of 3-methoxyacetophenone)[1] | High yields reported for α-bromination of related acetophenones. |
| Purity | 99.1% - 99.2% (HPLC) (for α-bromination of 3-methoxyacetophenone)[1] | High purity achievable after recrystallization. |
| Reaction Time | 3 hours (for α-bromination of 3-methoxyacetophenone)[1] | Varies (e.g., ~1 hour for α-bromination of 4-hydroxyacetophenone). |
| Reaction Temperature | Room temperature (for α-bromination of 3-methoxyacetophenone)[1] | 0°C to room temperature for α-bromination. |
| Solvent | Ethyl acetate[1] | Methanol, Diethyl ether, Acetic Acid. |
| Catalyst | Not always required for α-bromination; acid catalysts can promote ring bromination.[2] | Lewis acids (e.g., AlCl₃) for ring bromination; acid for α-bromination. |
| Safety & Handling | Solid, easier and safer to handle than liquid bromine. | Highly corrosive, toxic, and volatile liquid requiring handling in a fume hood with appropriate personal protective equipment. |
Regioselectivity: Side-Chain vs. Aromatic Bromination
The key challenge in the bromination of 3,4-dimethoxyacetophenone is controlling the position of the bromine substituent. The electron-donating methoxy groups strongly activate the aromatic ring, making it a prime target for electrophilic attack.
With N-Bromosuccinimide:
-
α-Bromination: This is typically favored in non-polar solvents and often initiated by a radical initiator (like AIBN) or light. For acetophenones with moderately activating or deactivating groups, NBS provides good selectivity for the α-position.[2]
-
Ring Bromination: In polar solvents or in the presence of an acid catalyst, NBS can act as a source of electrophilic bromine, leading to substitution on the aromatic ring.[2][3] For 3,4-dimethoxyacetophenone, ring bromination is a significant possibility under these conditions.
With Elemental Bromine:
-
α-Bromination: This reaction is typically acid-catalyzed, proceeding through an enol intermediate. The use of solvents like methanol or acetic acid can facilitate this pathway.[4]
-
Ring Bromination: In the presence of a Lewis acid catalyst (e.g., AlCl₃, FeBr₃), elemental bromine will preferentially brominate the aromatic ring. The high electron density of the 3,4-dimethoxyphenyl ring makes it highly reactive towards electrophilic aromatic substitution.
The following diagram illustrates the decision-making process for selecting the appropriate brominating agent based on the desired product.
References
- 1. CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones - Google Patents [patents.google.com]
- 2. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. zenodo.org [zenodo.org]
A Comparative Guide to the Bromination of Acetophenones: Yields and Methodologies
For researchers, scientists, and professionals in drug development, the α-bromination of acetophenones is a critical transformation, yielding versatile intermediates for the synthesis of a wide array of pharmaceutical compounds. The choice of brominating agent is paramount, directly influencing reaction yield, selectivity, and safety. This guide provides an objective comparison of common brominating agents for the α-bromination of acetophenones, supported by experimental data to inform your synthetic strategy.
Yield Comparison of Brominating Agents
The efficiency of α-bromination of acetophenones is highly dependent on the chosen brominating agent and the specific substituent on the acetophenone. The following table summarizes reported yields for various brominating agents under different reaction conditions.
| Acetophenone Derivative | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroacetophenone | Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 | 85 | [1][2] |
| 4-Trifluoromethylacetophenone | Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 | 90 | [2] |
| 4-Chloroacetophenone | Cupric Bromide | Not Specified | Not Specified | Not Specified | ~60 | [1] |
| 4-Chloroacetophenone | N-Bromosuccinimide (NBS) | Not Specified | Not Specified | 3 | Low (mostly unreacted starting material) | [1] |
| Acetophenone | N-Bromosuccinimide (NBS) / Al₂O₃ | Methanol | Reflux | Not Specified | 89 | [3] |
| Aralkyl Ketones | N-Bromosuccinimide (NBS) / Al₂O₃ | Acetonitrile | Reflux | 0.17 - 0.33 | 92-96 | [2] |
| Acetophenone | Bromine (Br₂) | Methanol | 0-5 | 2 | 87 | [4] |
| 4-Benzyloxyacetophenone | Bromine (Br₂) | Methanol | 0-5 | 2 | 90 | [4] |
| 3-Chloroacetophenone | Bromine (Br₂) | Methanol | 0-5 | 2 | 77 | [4] |
| Acetophenone | Bromine (Br₂) / AlCl₃ | Anhydrous Ether | Ice Bath | Not Specified | 88-96 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the α-bromination of acetophenones using different brominating agents.
Protocol 1: Selective α-Monobromination using Pyridine Hydrobromide Perbromide[6]
This method is reported to be high-yielding and uses a safer, solid brominating agent compared to liquid bromine.
-
Materials:
-
Substituted Acetophenone Derivative (e.g., 4-chloroacetophenone)
-
Pyridine Hydrobromide Perbromide
-
Glacial Acetic Acid
-
-
Procedure:
-
In a round-bottom flask, dissolve the acetophenone derivative (1.0 equivalent) in glacial acetic acid.
-
Add pyridine hydrobromide perbromide (1.1 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to 90°C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Filter the solid product, wash with cold water, and dry.
-
Protocol 2: α-Bromination using N-Bromosuccinimide (NBS) and Alumina[3][6]
NBS is a convenient and selective reagent for α-bromination, and the use of a catalyst like alumina can enhance its efficacy.
-
Materials:
-
Acetophenone Derivative
-
N-Bromosuccinimide (NBS)
-
Acidic Alumina (Al₂O₃)
-
Methanol
-
-
Procedure:
-
To a solution of the acetophenone derivative (10 mmol) in methanol (20 mL), add acidic Al₂O₃ (10% w/w).
-
Add N-bromosuccinimide (12 mmol) portion-wise over a period of 10-15 minutes.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the alumina.
-
Wash the alumina with a small amount of methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.
-
Protocol 3: Bromination using Molecular Bromine (Br₂) in Methanol[4]
While effective, liquid bromine is highly toxic and corrosive, requiring careful handling.
-
Materials:
-
Acetophenone Derivative
-
Bromine (Br₂)
-
Methanol
-
Concentrated Hydrochloric Acid
-
-
Procedure:
-
Dissolve the acetophenone derivative (e.g., 2.08 mmol) in methanol (50 ml) in a round-bottom flask.
-
Add concentrated HCl (1 ml).
-
Cool the solution to 0-5°C using an ice bath.
-
Add a solution of bromine (2 mmol) in methanol (10 ml) dropwise at 0-5°C.
-
Stir the solution for approximately 1 hour at that temperature and then at room temperature for another hour.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a 10% sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 25 ml).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by crystallization.
-
Experimental Workflow
The general workflow for the bromination of acetophenones involves the reaction setup, monitoring, work-up, and purification of the final product.
Caption: General experimental workflow for the α-bromination of acetophenones.
Conclusion
The selection of a brominating agent for acetophenones requires careful consideration of factors such as substrate reactivity, desired selectivity, yield, and safety. Pyridine hydrobromide perbromide and N-bromosuccinimide (NBS) often present safer and more convenient alternatives to liquid bromine, with comparable or even superior yields in many cases.[1][2] Cupric bromide offers a moderate yield alternative.[1] The choice of solvent and catalyst can also significantly impact the reaction outcome, as demonstrated by the improved yields with NBS in the presence of alumina.[3] The provided protocols and comparative data serve as a valuable resource for optimizing the α-bromination of acetophenones in your research and development endeavors.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Navigating the Byproduct Maze: A Comparative Spectral Analysis in 2-Bromoacetoveratrone Synthesis
For researchers and professionals in drug development, the synthesis of 2-bromoacetoveratrone, a key intermediate for various pharmaceuticals, presents a common challenge: the formation of closely related byproducts that can complicate purification and impact yield and purity. This guide provides a comparative analysis of the spectral characteristics of 2-bromoacetoveratrone and its likely brominated byproducts, offering a valuable tool for their identification and differentiation.
The primary route to 2-bromoacetoveratrone involves the bromination of acetoveratrone. Due to the activating nature of the two methoxy groups on the aromatic ring, this electrophilic aromatic substitution can sometimes lead to over-bromination, resulting in the formation of dibrominated and potentially polybrominated species. This guide focuses on the most probable byproducts: 2,5-dibromo-3,4-dimethoxyacetophenone and 2,6-dibromo-3,4-dimethoxyacetophenone.
While direct experimental data for these specific byproducts is scarce in publicly available literature, this guide extrapolates predictive spectral data based on established principles of organic spectroscopy and data from analogous compounds. This provides a robust framework for researchers to identify these impurities in their reaction mixtures.
Comparative Spectral Data
The following tables summarize the expected key spectral features for 2-bromoacetoveratrone and its primary byproducts.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Acetyl Protons (δ, ppm) |
| 2-Bromoacetoveratrone | ~7.4 (d, J≈8.5 Hz, 1H), ~6.9 (d, J≈8.5 Hz, 1H) | ~3.9 (s, 3H), ~3.8 (s, 3H) | ~2.6 (s, 3H) |
| 2,5-Dibromo-3,4-dimethoxyacetophenone | ~7.7 (s, 1H) | ~4.0 (s, 3H), ~3.9 (s, 3H) | ~2.7 (s, 3H) |
| 2,6-Dibromo-3,4-dimethoxyacetophenone | ~7.0 (s, 1H) | ~3.9 (s, 6H) | ~2.6 (s, 3H) |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methoxy Carbons (δ, ppm) | Acetyl Carbon (δ, ppm) |
| 2-Bromoacetoveratrone | ~195 | ~155, 149, 128, 115, 112, 110 | ~56.5, 56.0 | ~29 |
| 2,5-Dibromo-3,4-dimethoxyacetophenone | ~194 | ~153, 148, 130, 120, 118, 115 | ~61, 57 | ~30 |
| 2,6-Dibromo-3,4-dimethoxyacetophenone | ~196 | ~150, 145, 135, 125, 115, 110 | ~57 | ~31 |
Table 3: Predicted Mass Spectrometry (EI) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Bromoacetoveratrone | 258/260 (M⁺, M⁺+2) | 243/245, 180, 165 |
| 2,5-Dibromo-3,4-dimethoxyacetophenone | 336/338/340 (M⁺, M⁺+2, M⁺+4) | 321/323/325, 258/260, 180 |
| 2,6-Dibromo-3,4-dimethoxyacetophenone | 336/338/340 (M⁺, M⁺+2, M⁺+4) | 321/323/325, 258/260, 180 |
Table 4: Predicted FT-IR Spectral Data (KBr Pellet)
| Compound | C=O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| 2-Bromoacetoveratrone | ~1680 | ~650 | ~1600, 1510 | ~1270, 1020 |
| 2,5-Dibromo-3,4-dimethoxyacetophenone | ~1685 | ~640 | ~1580, 1490 | ~1260, 1010 |
| 2,6-Dibromo-3,4-dimethoxyacetophenone | ~1690 | ~660 | ~1570, 1480 | ~1280, 1030 |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for the analysis of 2-bromoacetoveratrone and its byproducts.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-400 amu.
-
Source Temperature: 230 °C.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified fraction or crude mixture in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to approximately 16 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to approximately 220 ppm.
-
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a crude mixture, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition:
-
Collect the spectrum in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the pure KBr pellet or salt plate and subtract it from the sample spectrum.
-
Visualizing Reaction Pathways and Analytical Workflow
To further aid in understanding the synthesis and analysis process, the following diagrams illustrate the key relationships.
Caption: Synthesis of 2-bromoacetoveratrone and potential byproduct formation.
Caption: Experimental workflow for byproduct analysis.
By utilizing this comparative guide, researchers can more effectively identify and characterize the byproducts in the synthesis of 2-bromoacetoveratrone, leading to improved process control and the production of higher purity material critical for pharmaceutical applications.
A Comparative Guide to HPLC Purity Validation of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical raw material.
Introduction to Purity Validation
The purity of starting materials and intermediates is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs). Impurities can affect the safety, efficacy, and stability of the final drug product. HPLC is a powerful analytical technique widely used for the separation, identification, and quantification of compounds and their impurities.[1][2] Method validation ensures that the HPLC method is suitable for its intended purpose, providing reliable and accurate results.[3][4] Key validation parameters include specificity, linearity, range, accuracy, and precision.[3][4][5]
Potential Impurities in this compound
This compound (CAS: 1835-02-5) is typically synthesized by the bromination of 1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone).[6][7] Potential impurities may include:
-
Starting Material: Unreacted 1-(3,4-dimethoxyphenyl)ethanone.
-
Over-brominated Species: Dibromo- or other polybrominated derivatives of the starting material.
-
Byproducts of Synthesis: Other compounds formed during the bromination reaction.
-
Degradation Products: Impurities formed during storage or handling.
Comparative HPLC Purity Analysis
The following table summarizes hypothetical purity data for this compound from different suppliers or batches, as determined by a validated HPLC method.
| Sample ID | Supplier/Batch | Purity (%) | Major Impurity (%) | Total Impurities (%) |
| A | Supplier X | 99.5 | 0.2 (Unidentified) | 0.5 |
| B | Supplier Y | 98.8 | 0.7 (Starting Material) | 1.2 |
| C | In-house Batch 1 | 99.8 | 0.1 (Unidentified) | 0.2 |
| D | In-house Batch 2 | 99.2 | 0.5 (Dibromo-species) | 0.8 |
Experimental Protocol: HPLC Purity Validation
This section details a typical reversed-phase HPLC method for the purity determination of this compound.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 50% B2-15 min: 50% to 90% B15-20 min: 90% B20-21 min: 90% to 50% B21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 278 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Mobile Phase: Prepare the mobile phase components and filter through a 0.45 µm membrane filter before use.
3. System Suitability:
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is not more than 2.0%.
4. Data Analysis:
The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
HPLC Purity Validation Workflow
The following diagram illustrates the workflow for the HPLC purity validation of this compound.
Caption: Workflow for HPLC Purity Validation.
Signaling Pathway of Impurity Detection
The logical flow of impurity detection by HPLC is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.
Caption: Logical Flow of HPLC Separation and Detection.
Conclusion
The purity of this compound is paramount for its use in pharmaceutical manufacturing. A validated HPLC method provides a reliable means of assessing this critical quality attribute. By implementing a robust analytical protocol and adhering to system suitability criteria, researchers and manufacturers can ensure the consistency and quality of this important intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. aaps.ca [aaps.ca]
- 4. assayprism.com [assayprism.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. This compound | 1835-02-5 [chemicalbook.com]
- 7. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
A Comparative Guide to α-Bromination Methods for Activated Acetophenones
For Researchers, Scientists, and Drug Development Professionals
The α-bromination of activated acetophenones is a critical transformation in organic synthesis, yielding versatile intermediates for the preparation of a wide range of pharmaceuticals and fine chemicals. The selective introduction of a bromine atom at the α-position to the carbonyl group can be achieved through various methods, each with its own set of advantages and disadvantages. This guide provides an objective comparison of common α-bromination methods, supported by experimental data, to assist researchers in selecting the most suitable approach for their synthetic needs.
Comparative Performance of α-Bromination Methods
The efficiency of α-bromination is highly dependent on the chosen method, including the brominating agent and the catalytic system. Below is a summary of quantitative data for the α-bromination of acetophenone and its derivatives using different methods.
| Method | Brominating Agent | Catalyst/Conditions | Substrate | Solvent | Reaction Time | Yield (%) | Reference |
| Catalytic (NBS) | NBS | Acidic Al₂O₃ (10% w/w) | Acetophenone | Methanol | 10-15 min | 89 | [1] |
| NBS | Acidic Al₂O₃ (10% w/w) | 4'-Methoxyacetophenone | Methanol | 15 min | 82 | [1] | |
| NBS | Acidic Al₂O₃ (10% w/w) | 4'-Chloroacetophenone | Methanol | 10 min | 92 | [1] | |
| NBS | Acidic Al₂O₃ (10% w/w) | 4'-Nitroacetophenone | Methanol | 20 min | 75 | [1] | |
| NBS | p-Toluenesulfonic acid (PTSA) / Microwave | Acetophenone | Dichloromethane | 30 min | >90 | [2] | |
| Electrochemical | NH₄Br | H₂SO₄ (cat.) / Pt/Pt electrodes | Acetophenone | H₂O:CH₃CN (80:20) | 5 h | 80 | [3][4] |
| NH₄Br | H₂SO₄ (cat.) / Pt/Pt electrodes | 4'-Methylacetophenone | H₂O:CH₃CN (80:20) | - | 78 | [3] | |
| NH₄Br | H₂SO₄ (cat.) / Pt/Pt electrodes | 4'-Methoxyacetophenone | H₂O:CH₃CN (80:20) | - | 75 | [3] | |
| NH₄Br | H₂SO₄ (cat.) / Pt/Pt electrodes | 4'-Chloroacetophenone | H₂O:CH₃CN (80:20) | - | 72 | [3] | |
| NaBr | H₂SO₄ / C/SS electrodes (biphasic) | Acetophenone | CHCl₃/H₂O | - | 81 | [5] | |
| Copper(II) Bromide | CuBr₂ | None | 4-Chloroacetophenone | Acetic Acid | - | ~60 | [6] |
| Direct Bromination | Br₂ | Anhydrous AlCl₃ | Acetophenone | Anhydrous ether | - | 88-96 (crude) | [7] |
| Pyridine HBr Perbromide | Pyridine HBr Perbromide | None | 4-Chloroacetophenone | Acetic Acid | 3 h | 85 | [6] |
Experimental Protocols
Detailed methodologies for key α-bromination experiments are provided below.
α-Bromination using N-Bromosuccinimide (NBS) with Acidic Alumina[1]
Materials:
-
Acetophenone (or substituted acetophenone)
-
N-Bromosuccinimide (NBS)
-
Acidic Alumina (Al₂O₃) (10% w/w of the substrate)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the acetophenone (10 mmol), N-bromosuccinimide (12 mmol), and acidic alumina (10% w/w).
-
Add methanol (20 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 10-20 minutes), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the acidic alumina and wash the solid with a small amount of methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Electrochemical α-Bromination[3][4]
Materials:
-
Acetophenone
-
Ammonium bromide (NH₄Br)
-
Sulfuric acid (H₂SO₄)
-
Acetonitrile (CH₃CN)
-
Distilled water
-
Undivided electrochemical cell
-
Platinum (Pt) foil electrodes
-
DC power supply
-
Magnetic stirrer
Procedure:
-
Prepare the electrolyte solution by dissolving ammonium bromide in an 80:20 mixture of water and acetonitrile.
-
Add a catalytic amount of sulfuric acid to the electrolyte solution.
-
Place the acetophenone (10 mmol) in the undivided electrochemical cell containing the electrolyte solution.
-
Insert two platinum foil electrodes into the cell to serve as the anode and cathode.
-
Stir the solution at ambient temperature.
-
Apply a constant current density (e.g., 100 mA/cm²) and pass a total charge of 2 Faradays per mole of acetophenone.
-
After the electrolysis is complete (approximately 5 hours), transfer the mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the α-bromoacetophenone.
α-Bromination using Copper(II) Bromide[6][8]
Materials:
-
Activated Acetophenone
-
Copper(II) bromide (CuBr₂)
-
Chloroform
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend the activated acetophenone in a mixture of chloroform and ethyl acetate.
-
Add copper(II) bromide to the suspension.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The disappearance of the black CuBr₂ and the formation of white CuBr indicates the progress of the reaction.
-
Upon completion, cool the reaction mixture and filter to remove the copper(I) bromide.
-
Wash the filtrate with water and dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the α-bromoacetophenone.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms and experimental workflows for the described α-bromination methods.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Electroselective α-bromination of acetophenone using in situ bromonium ions from ammonium bromide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Brominating Reagents: Alternatives to Benzyltrimethylammonium Tribromide
For researchers, scientists, and professionals in drug development, the selection of an appropriate brominating agent is crucial for synthetic efficiency, selectivity, and safety. Benzyltrimethylammonium tribromide (BTMA-Br3) is a solid, stable, and easily handled reagent, serving as a safer alternative to hazardous liquid bromine.[1] However, the landscape of chemical synthesis offers a variety of other reagents, each with a unique profile of reactivity, substrate scope, and environmental impact. This guide provides an objective comparison of key alternatives to BTMA-Br3, supported by experimental data and detailed protocols to aid in reagent selection.
Comparative Performance of Brominating Agents
The efficacy of a brominating agent is determined by its ability to deliver bromine to a substrate under specific conditions to achieve a desired transformation. The following table summarizes the performance of BTMA-Br3 and its primary alternatives across various common bromination reactions.
| Reagent | Physical Form | Substrate Scope | Typical Solvents | Advantages | Disadvantages |
| Benzyltrimethylammonium Tribromide (BTMA-Br3) | Crystalline Solid[1] | Alkenes, Aldehydes, Alcohols, Sulfides, Thioureas[1] | Aprotic (e.g., CH2Cl2, CHCl3)[1] | Easy to handle, stable solid, good for small-scale synthesis[1] | Limited data on complex substrates, potential for aromatic ring bromination as side reaction. |
| N-Bromosuccinimide (NBS) | Crystalline Solid[2][3] | Allylic & Benzylic C-H, Alkenes (for bromohydrins), Carbonyls (α-position), Aromatics[4][5][6] | CCl4 (traditional), CH3CN, H2O/DMSO[5][7] | Excellent for radical brominations, highly selective for allylic/benzylic positions[2][7] | Can be unstable, requires radical initiator for C-H bromination, lower atom economy[3] |
| Pyridinium Tribromide (Py·Br3) | Crystalline Solid[8] | Alkenes, Alkynes, Aromatics (electron-rich), Ketones[8][9][10] | CH3COOH, CH2Cl2, MeOH[8] | Versatile, mild conditions, easy to handle solid alternative to Br2[8][9] | Corrosive, releases Br2 in solution, can be hazardous[8][11] |
| Tetrabutylammonium Tribromide (TBATB) | Pale Orange Solid[12] | Alkenes (e.g., chalcones), Aromatics, Alkynes[13][14][15] | CHCl3, CH3CN, MeOH[13] | High yields under mild conditions, good solubility in organic solvents[12][13] | Higher molecular weight impacts atom economy. |
| Bromide/Bromate Salts (e.g., NaBr/NaBrO3) | Solid Mixture | Aromatics, Alkenes, Benzylic C-H, Heterocycles[16][17] | H2O, CH3CN[16] | Eco-friendly ("Green Bromine"), generates brominating agent in situ, benign NaCl byproduct[16][17] | Requires acidification to activate, reaction medium is often aqueous. |
| Ionic Liquids (e.g., [HSO3pmim]Br) | Liquid[18] | Alcohols (conversion to bromides)[18] | Neat (IL is the solvent) | Can act as reagent, catalyst, and solvent; recyclable; potentially "greener"[18][19] | Substrate scope can be limited, higher cost, potential viscosity issues.[18] |
Detailed Reagent Profiles and Experimental Protocols
An informed choice of reagent requires a deeper understanding of its application. This section provides detailed protocols for representative bromination reactions, allowing for a direct comparison of methodologies.
Benzyltrimethylammonium Tribromide (BTMA-Br3)
BTMA-Br3 is valued for its stability and ease of use, particularly in the bromination of alkenes and oxidation reactions.[1] It serves as a direct substitute for elemental bromine, mitigating many of the handling risks.[1]
Experimental Protocol: Bromination of an Alkene
-
Objective: To synthesize a vicinal dibromide from an alkene.
-
Procedure:
-
Dissolve the alkene (1.0 mmol) in an aprotic solvent such as dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add Benzyltrimethylammonium Tribromide (1.05 mmol, 1.05 eq) to the solution in portions over 5 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to consume any excess bromine.
-
Separate the organic layer, wash with water (2 x 10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude dibrominated product, which can be purified by recrystallization or column chromatography.
-
N-Bromosuccinimide (NBS)
NBS is the reagent of choice for radical-initiated bromination at allylic and benzylic positions, a transformation known as the Wohl-Ziegler reaction.[5][7] It is also widely used for the synthesis of bromohydrins from alkenes in aqueous media.[5][20] The key advantage of NBS is its ability to maintain a low, steady concentration of Br2, which suppresses competing electrophilic addition reactions across double bonds.[7][20]
Experimental Protocol: Allylic Bromination of an Alkene
-
Objective: To selectively brominate the allylic position of an alkene.
-
Procedure:
-
To a solution of the alkene (1.0 mmol) in anhydrous carbon tetrachloride (15 mL), add N-Bromosuccinimide (1.1 mmol, 1.1 eq). Note: Alternative, greener solvents like acetonitrile or cyclohexane can also be used.[21]
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.05 mmol, 0.05 eq).
-
Reflux the mixture, using a heat lamp or heating mantle, for 2-4 hours or until TLC indicates the consumption of the starting material. The reaction is often initiated by light.[5]
-
Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate and can be removed by filtration.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting allylic bromide by distillation or column chromatography.
-
Pyridinium Tribromide (Py·Br3)
Pyridinium Tribromide is a versatile solid brominating agent used for a wide range of transformations, including the bromination of ketones, alkenes, and electron-rich aromatic systems.[8][9] As a stable, crystalline solid, it is significantly easier and safer to weigh and handle than liquid bromine.[8][11]
Experimental Protocol: α-Bromination of a Ketone
-
Objective: To synthesize an α-bromoketone from a ketone.
-
Procedure:
-
Dissolve the ketone (1.0 mmol) in glacial acetic acid (10 mL) in a flask.
-
Add Pyridinium Tribromide (1.0 mmol, 1.0 eq) to the solution.
-
Stir the mixture at room temperature. The reaction is often accompanied by the disappearance of the red-brown color of the reagent. The reaction time can vary from 30 minutes to several hours.
-
Monitor the reaction's progress by TLC.
-
Once complete, pour the reaction mixture into a beaker containing ice-water (50 mL).
-
The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to afford the α-bromoketone, which can be further purified if necessary.
-
Logical Workflow and Safety Considerations
The selection of a brominating agent is a multi-step process that depends on the substrate, the desired product, and safety and environmental considerations.
Caption: Workflow for selecting a suitable brominating reagent.
Safety is a paramount concern when handling any brominating agent. While solid reagents like BTMA-Br3, NBS, and Py·Br3 are generally safer to handle than fuming, corrosive liquid bromine, they are not without hazards.[3][8][22][23]
-
Toxicity and Corrosivity: All brominating agents should be considered toxic and corrosive.[8][22] Avoid inhalation of dusts and contact with skin and eyes. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][23]
-
Stability: NBS can decompose over time, especially when exposed to light and moisture. It is often recommended to use freshly recrystallized NBS for best results, particularly in reactions sensitive to radical initiators.[5]
-
Byproducts: Reactions with N-haloimides generate succinimide, while tribromide salts produce bromide salts as byproducts. Consider the environmental impact and disposal procedures for these byproducts. Eco-friendly alternatives like bromide/bromate mixtures are advantageous as they produce benign salts like NaCl.[16]
-
Quenching: It is standard practice to quench bromination reactions with a reducing agent, such as aqueous sodium thiosulfate or sodium bisulfite, to neutralize any unreacted bromine before workup.
References
- 1. Benzyltrimethylammonium Tribromide [oakwoodchemical.com]
- 2. suru-chem.com [suru-chem.com]
- 3. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 8. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. CAS 39416-48-3: Pyridinium tribromide | CymitQuimica [cymitquimica.com]
- 12. Tetrabutylammonium tribromide - Wikipedia [en.wikipedia.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Regioselective Bromination of Organic Substrates by Tetrabutylammonium Bromide Promoted by V2O5-H2O2: An Environmentally Favorable Synthetic Protocol [organic-chemistry.org]
- 15. repository.ias.ac.in [repository.ias.ac.in]
- 16. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 17. Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Catalysis by Ionic Liquid. A Green Protocol for the Stereoselective Debromination of vicinal-Dibromides by [pmIm]BF4 under Microwave Irradiation [organic-chemistry.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Nuclophilic Br- Reagents - Wordpress [reagents.acsgcipr.org]
- 22. Bromine handling and safety | DOCX [slideshare.net]
- 23. youtube.com [youtube.com]
Navigating the Analytical Maze: A Comparative Guide to LC-MS and Alternative Methods for the Analysis of a 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone Reaction Mixture
For researchers, scientists, and drug development professionals, the meticulous analysis of reaction mixtures is a cornerstone of robust process development and quality control. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the quantitative analysis and impurity profiling of the 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone reaction mixture, a key intermediate in various synthetic pathways.
The synthesis of this compound from 1-(3,4-dimethoxyphenyl)ethanone is a critical transformation that requires careful monitoring to ensure optimal yield and purity. The reaction mixture can be complex, containing the starting material, the desired product, and potential impurities such as the dibrominated species, 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone. The choice of analytical methodology is therefore paramount for accurate process understanding and control. This guide delves into the specifics of LC-MS analysis and provides a comparative overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR).
The Power of Precision: LC-MS/MS for In-depth Analysis
LC-MS/MS stands out as a premier technique for the analysis of the this compound reaction mixture due to its high sensitivity, selectivity, and ability to provide structural information. A well-developed LC-MS/MS method can not only quantify the main components but also identify and quantify trace-level impurities.
Experimental Protocol: UPLC-MS/MS
A hypothetical, yet representative, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of the reaction mixture is detailed below.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1-(3,4-dimethoxyphenyl)ethanone: [M+H]+ m/z 181.1 → 166.1
-
This compound: [M+H]+ m/z 259.0/261.0 → 181.1
-
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone: [M+H]+ m/z 336.9/338.9/340.9 → 259.0/261.0
-
Sample Preparation: A small aliquot of the reaction mixture is diluted with the initial mobile phase composition and filtered through a 0.22 µm syringe filter before injection.
A Comparative Landscape of Analytical Techniques
While LC-MS/MS offers unparalleled detail, other techniques provide viable alternatives depending on the specific analytical need, available instrumentation, and desired throughput.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for routine monitoring of the main reaction components.
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (containing 0.1% phosphoric acid) and acetonitrile. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm.
-
Sample Preparation: Similar to LC-MS, dilution of the reaction mixture followed by filtration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the target analytes in this reaction mixture have relatively low volatility, GC-MS can be employed, particularly for impurity profiling.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 280 °C (split/splitless).
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: The reaction mixture may require derivatization to increase the volatility of the components. Alternatively, a high-temperature injection method could be used, but care must be taken to avoid on-column degradation.
In-situ Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
For real-time reaction monitoring without the need for sampling, in-situ ATR-FTIR is an excellent Process Analytical Technology (PAT) tool. This technique provides information on the disappearance of reactants and the appearance of products by monitoring their characteristic infrared absorption bands.
Experimental Protocol: In-situ ATR-FTIR
-
Instrumentation: FTIR spectrometer equipped with an ATR probe.
-
Probe Insertion: The ATR probe is inserted directly into the reaction vessel.
-
Data Acquisition: Spectra are collected at regular intervals throughout the reaction.
-
Analysis: The consumption of the starting material can be monitored by the decrease in the intensity of the C=O stretching vibration of the ketone (around 1680 cm⁻¹). The formation of the product can be followed by the appearance of new bands or shifts in existing ones.
Quantitative Data and Performance Comparison
The following table summarizes the expected performance characteristics of the discussed analytical methods for the analysis of the this compound reaction mixture. The values for LC-MS/MS, HPLC-UV, and GC-MS are estimations based on the analysis of structurally similar compounds.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS | In-situ ATR-FTIR |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation. | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation of volatile compounds followed by mass-based detection. | Real-time monitoring of vibrational modes of molecules. |
| Selectivity | Very High | High | Very High | Moderate to High |
| Sensitivity | Very High | High | High | Moderate |
| Limit of Detection (LOD) | pg/mL range | ng/mL range | pg/mL to ng/mL range | Concentration % range |
| Limit of Quantitation (LOQ) | ng/mL range | µg/mL range | ng/mL range | Concentration % range |
| Linearity (R²) | >0.999 | >0.998 | >0.998 | N/A (used for trending) |
| Precision (%RSD) | < 5% | < 2% | < 10% | N/A |
| Accuracy (% Recovery) | 95-105% | 98-102% | 90-110% | N/A |
| Impurity Identification | Excellent | Limited | Good | Limited |
| Real-time Monitoring | No (at-line) | No (at-line) | No (at-line) | Yes (in-line) |
Visualizing the Workflow and Comparison
To further elucidate the analytical processes, the following diagrams illustrate the experimental workflow for LC-MS analysis and a comparison of the different analytical techniques.
Caption: Experimental workflow for the LC-MS analysis of the reaction mixture.
Caption: Comparison of analytical techniques for reaction monitoring.
Conclusion: Selecting the Optimal Analytical Strategy
The choice of the most appropriate analytical technique for monitoring the synthesis of this compound is contingent upon the specific goals of the analysis. For comprehensive analysis, including the identification and quantification of trace impurities, LC-MS/MS is the method of choice, providing the highest level of detail and confidence. For routine, high-throughput monitoring of the main components where the impurity profile is already well-understood, HPLC-UV offers a cost-effective and reliable solution. GC-MS can be a valuable tool for identifying volatile impurities, although it may require sample derivatization. Finally, for real-time process understanding and control, in-situ ATR-FTIR provides invaluable kinetic information without the need for sampling, aligning perfectly with the principles of Process Analytical Technology (PAT). By understanding the strengths and limitations of each technique, researchers and drug development professionals can select the most fitting analytical strategy to ensure the quality and efficiency of their synthetic processes.
assessing the regioselectivity of acetoveratrone bromination with different catalysts
For Researchers, Scientists, and Drug Development Professionals
The regioselective bromination of acetoveratrone (3',4'-dimethoxyacetophenone) is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The targeted introduction of a bromine atom at either the C-5 or C-6 position of the aromatic ring dictates the subsequent synthetic pathways and the final product's properties. This guide provides an objective comparison of different catalytic systems for the bromination of acetoveratrone, supported by experimental data to inform the selection of the most appropriate catalyst for achieving desired regioselectivity.
Performance of Various Catalysts in Acetoveratrone Bromination
The choice of catalyst and reaction conditions significantly influences the regioselectivity of acetoveratrone bromination, leading to varying ratios of 5-bromoacetoveratrone and 6-bromoacetoveratrone. Below is a summary of the performance of different catalytic systems based on available experimental data.
| Catalyst System | Brominating Agent | Solvent | Product Distribution (5-bromo : 6-bromo) | Total Yield (%) | Reference |
| Br₂ / Acetic Acid | Bromine | Acetic Acid | Predominantly 5-bromo | High | [1][2] |
| NBS / Acidic Al₂O₃ | N-Bromosuccinimide | Methanol | Predominantly α-bromination | 89 | [3] |
| Iron Catalyst | N-Bromosuccinimide | Not Specified | Site-selective benzylic C-H bromination | Good | [4] |
Note: Quantitative data for the precise ratio of 5-bromo to 6-bromoacetoveratrone is not consistently reported across the literature for all catalytic systems. The information provided is based on qualitative descriptions and data from analogous reactions. Further experimental validation is recommended for specific applications.
Experimental Protocols
Detailed methodologies for the key bromination reactions are provided below to facilitate experimental replication and adaptation.
Bromination with Bromine in Acetic Acid
This method is a classical approach for the electrophilic aromatic substitution of activated aromatic rings.
Materials:
-
Acetoveratrone
-
Glacial Acetic Acid
-
Bromine
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolve acetoveratrone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified bromoacetoveratrone.[1][2]
Bromination with N-Bromosuccinimide (NBS) and Acidic Alumina
This method often favors α-bromination of the acetyl group rather than ring bromination, depending on the reaction conditions and the nature of the substrate.[3]
Materials:
-
Acetoveratrone
-
N-Bromosuccinimide (NBS)
-
Acidic Alumina (Al₂O₃)
-
Methanol
-
Round-bottom flask with condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a condenser and magnetic stirrer, add acetoveratrone and acidic Al₂O₃ (10% w/w).[3]
-
Add methanol to the flask.
-
Heat the reaction mixture to reflux with stirring.
-
Once at reflux, add N-bromosuccinimide portion-wise.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[3]
Iron-Catalyzed Benzylic Bromination
While typically aimed at the benzylic position, iron catalysis with NBS can be explored for regioselective ring bromination under specific conditions.[4]
Materials:
-
Acetoveratrone
-
N-Bromosuccinimide (NBS)
-
Iron(II) bromide (FeBr₂)
-
Appropriate solvent (e.g., dichloroethane)
-
Schlenk tube or similar inert atmosphere reaction vessel
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, combine acetoveratrone, N-bromosuccinimide, and a catalytic amount of iron(II) bromide in a dry solvent.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, quench the reaction and work up as appropriate for the solvent and reagents used.
-
Purify the product by column chromatography to isolate the desired regioisomer.
Reaction Pathway and Logic
The regioselectivity of the bromination of acetoveratrone is governed by the electronic and steric effects of the substituents on the aromatic ring, as well as the nature of the electrophilic bromine species generated by the catalyst. The methoxy groups at the 3' and 4' positions are ortho-, para-directing and activating. The acetyl group is a meta-directing and deactivating group. The interplay of these directing effects determines the position of bromination.
In the case of Br₂ in acetic acid, the strong activating and ortho-, para-directing effect of the two methoxy groups, particularly the one at the 4'-position, directs the incoming electrophile primarily to the C-5 position, which is para to the 4'-methoxy group and ortho to the 3'-methoxy group. The C-6 position is less favored due to steric hindrance from the adjacent acetyl group.
For NBS with acidic alumina, the reaction conditions can favor the formation of an enol intermediate, leading to bromination at the α-carbon of the acetyl group.
The outcome of iron-catalyzed bromination is highly dependent on the specific ligand and reaction conditions, which can be tuned to favor either benzylic or aromatic C-H activation. Further investigation is required to establish its regioselectivity for the acetoveratrone ring.
This guide provides a foundational understanding of the factors influencing the regioselective bromination of acetoveratrone. Researchers are encouraged to use this information as a starting point for developing optimized synthetic protocols tailored to their specific needs.
References
Safety Operating Guide
Safe Handling and Disposal of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management of chemical reagents is paramount for laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone, a compound frequently used in synthetic organic chemistry.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 1835-02-5 |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol |
| Appearance | Brown solid |
| Storage | Inert atmosphere, room temperature. |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to prevent injury.
GHS Hazard Classification [1]
| Hazard Class | Category | Hazard Statement |
| Acute Oral Toxicity | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |
Immediate Safety Measures and Personal Protective Equipment (PPE)
To ensure personal safety while handling this compound, the following PPE should be worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing are essential to prevent skin contact.[2]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][3]
Emergency First-Aid Procedures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[3][5]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][6]
Spill and Disposal Procedures
Proper containment and disposal are crucial to prevent environmental contamination and ensure a safe laboratory environment.
Spill Cleanup
In the event of a spill, follow these steps:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing appropriate PPE, sweep up the spilled solid material. Avoid generating dust.
-
Collect: Shovel the material into a suitable, labeled, and closed container for disposal.[5][6]
-
Clean: Clean the spill area thoroughly.
Disposal Protocol
The disposal of this compound and its containers must be handled by a licensed chemical waste disposal company.
-
Waste Collection:
-
Place the compound in a clearly labeled, sealed, and appropriate waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Contaminated Packaging:
-
Regulatory Compliance:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Do not discharge the chemical or its containers into sewer systems, water, foodstuffs, or animal feed.[4]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary
This compound is classified as a hazardous substance. It is known to cause severe skin burns and serious eye damage.[1][2] It is also harmful if swallowed (Acute toxicity - Category 4, Oral).[1][3][4]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.[3] | Protects eyes from potential splashes, which can cause serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Gloves must be inspected prior to use. | Prevents skin contact, which can cause severe burns.[2] |
| Body Protection | A laboratory coat is the minimum requirement.[5][6] For larger quantities or when there is a risk of splashing, a chemical-resistant apron or impervious clothing is required.[3] | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | To be used in case of insufficient ventilation or potential for aerosolization. If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[3] | Prevents respiratory irritation from dust or vapors.[7][8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risks.
-
Receiving and Storage:
-
Handling and Experimentation:
-
First-Aid Measures:
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2][3]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Get emergency medical help immediately.[1][3]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[1][3] Get medical help.[3]
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Waste Disposal:
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. echemi.com [echemi.com]
- 4. 1835-02-5|this compound|BLD Pharm [bldpharm.com]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. aksci.com [aksci.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
